molecular formula C14H11NO4 B3046017 2-Benzamido-3-hydroxybenzoic acid CAS No. 117979-53-0

2-Benzamido-3-hydroxybenzoic acid

Cat. No.: B3046017
CAS No.: 117979-53-0
M. Wt: 257.24 g/mol
InChI Key: NLIPIHFHWJQJJR-UHFFFAOYSA-N
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Description

2-Benzamido-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzamido-3-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzamido-3-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamido-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-11-8-4-7-10(14(18)19)12(11)15-13(17)9-5-2-1-3-6-9/h1-8,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIPIHFHWJQJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556390
Record name 2-Benzamido-3-hydroxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00556390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117979-53-0
Record name 2-Benzamido-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Benzamido-3-hydroxybenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Benzamido-3-hydroxybenzoic Acid: Structure, Properties, and Potential

Introduction

2-Benzamido-3-hydroxybenzoic acid is a multifaceted organic molecule belonging to the N-acylated amino acid class. It integrates three key functional groups onto a benzene ring: a carboxylic acid, a hydroxyl group, and a benzamide moiety. This unique arrangement makes it a derivative of both salicylic acid and anthranilic acid, scaffolds of significant interest in medicinal chemistry and materials science. The presence of these functional groups imparts a specific set of physicochemical properties and opens avenues for diverse chemical modifications and potential biological activities.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 2-Benzamido-3-hydroxybenzoic acid. It delves into its chemical structure, physicochemical properties, a proposed synthetic pathway, and discusses its potential applications in drug discovery by drawing parallels with structurally related compounds. While experimental data for this specific isomer is limited in public literature, this document synthesizes theoretical knowledge with data from closely related molecules to provide a robust scientific foundation for future research.

Section 1: Chemical Identity and Structural Elucidation

The precise arrangement of substituents on the aromatic ring is critical to the molecule's identity and function. 2-Benzamido-3-hydroxybenzoic acid, also known as N-benzoyl-3-hydroxyanthranilic acid, specifies that the benzamide group is at position 2 and the hydroxyl group is at position 3, relative to the carboxylic acid at position 1.

It is crucial to distinguish it from its isomer, 3-benzamido-2-hydroxybenzoic acid, where the positions of the benzamido and hydroxyl groups are swapped. While they share the same molecular formula and weight, their chemical and biological properties are expected to differ due to variations in intramolecular hydrogen bonding, steric hindrance, and electronic effects.

Key Identifiers:

  • IUPAC Name: 2-Benzamido-3-hydroxybenzoic acid

  • Molecular Formula: C₁₄H₁₁NO₄[1]

  • Molecular Weight: 257.24 g/mol [1]

  • Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)C(=O)O

  • InChI Key: Based on the structure, a unique key would be generated. For the related isomer 3-benzamido-2-hydroxybenzoic acid, the InChIKey is ZIRLPQKKFAQFCV-UHFFFAOYSA-N.[1]

Caption: 2D structure of 2-Benzamido-3-hydroxybenzoic acid.

Section 2: Physicochemical Properties

PropertyPredicted/Comparative ValueRationale & Source
Molecular Weight 257.24 g/mol Computed from the molecular formula C₁₄H₁₁NO₄.[1]
Melting Point Not AvailableExpected to be a solid at room temperature with a relatively high melting point, similar to other benzoic acid derivatives.[2][3]
Aqueous Solubility Slightly SolubleThe carboxylic acid and hydroxyl groups can form hydrogen bonds with water, but the two aromatic rings decrease overall polarity. Solubility is likely pH-dependent. Benzoic acid has low water solubility.[4]
XLogP3-AA ~2.5This value, from the isomer 3-benzamido-2-hydroxybenzoic acid, suggests moderate lipophilicity.[1]
Hydrogen Bond Donors 3The hydroxyl, amine (N-H), and carboxylic acid (O-H) groups can donate hydrogen bonds.[1]
Hydrogen Bond Acceptors 4The four oxygen atoms (two in the carboxyl group, one hydroxyl, one carbonyl) can accept hydrogen bonds.[1]
pKa Not AvailableExpected to have at least two pKa values: one acidic pKa for the carboxylic acid (~3-5) and a higher, weaker acidic pKa for the phenolic hydroxyl group (~9-11).

Section 3: Synthesis and Characterization

A logical and established method for synthesizing 2-Benzamido-3-hydroxybenzoic acid is through the N-acylation of 2-amino-3-hydroxybenzoic acid (3-hydroxyanthranilic acid) with benzoyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Reactant1 2-Amino-3-hydroxybenzoic acid Reaction Schotten-Baumann Reaction (N-Acylation) Reactant1->Reaction Reactant2 Benzoyl Chloride Reactant2->Reaction Base Base (e.g., Pyridine or NaOH) Base->Reaction Purification Acidification & Recrystallization Reaction->Purification Product 2-Benzamido-3-hydroxybenzoic acid Purification->Product

Caption: General workflow for the synthesis of 2-Benzamido-3-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a standard procedure for the N-benzoylation of an amino acid derivative.

  • Dissolution: Dissolve 1.0 equivalent of 2-amino-3-hydroxybenzoic acid in a suitable aqueous base (e.g., 10% sodium hydroxide solution) in a flask, cooled in an ice bath.

  • Acylation: Add 1.1 equivalents of benzoyl chloride dropwise to the stirred solution. The simultaneous addition of the aqueous base is crucial to neutralize the HCl byproduct and maintain a basic pH, which facilitates the reaction.

  • Reaction Monitoring: Stir the mixture vigorously for 1-2 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and carefully acidify it with dilute hydrochloric acid until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 2-Benzamido-3-hydroxybenzoic acid.

  • Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[5]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (O-H stretch of acid and phenol, N-H stretch of amide, C=O stretch of acid and amide).

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range indicates high purity.

Section 4: Potential Applications in Drug Discovery

While 2-Benzamido-3-hydroxybenzoic acid itself is not a widely studied compound, its structural motifs are prevalent in pharmacologically active molecules. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6][7]

Structure-Activity Relationship (SAR) Insights:

  • Benzamide Moiety: The benzamide group is a key structural feature in many approved drugs. Modifications to the benzoyl ring or the amide linker can significantly alter biological activity. Benzamides have been explored as potent and selective human β3-adrenergic receptor agonists and as Farnesoid X receptor (FXR) partial agonists.[8][9]

  • Hydroxybenzoic Acid Core: The hydroxybenzoic acid scaffold is a well-known pharmacophore. For instance, 3-hydroxybenzoic acid has been shown to inhibit virulence and disrupt biofilm formation in pathogenic bacteria.[10] Derivatives of hydroxybenzoic acids have also shown promise as anticancer agents by inducing apoptosis.[11]

  • Potential as an Inhibitor: The overall structure, possessing both hydrogen bond donors and acceptors along with hydrophobic regions, makes it a candidate for binding to enzyme active sites or protein-protein interfaces. The specific substitution pattern may offer selectivity for certain biological targets.

SAR_Concept cluster_mods Potential Modification Sites cluster_activity Modulated Biological Activity Core 2-Benzamido-3-hydroxybenzoic Acid Core Scaffold Mod1 Benzoyl Ring (Substituents here affect lipophilicity and electronic properties) Core->Mod1 Site 1 Mod2 Carboxylic Acid (Esterification or amidation modifies prodrug potential) Core->Mod2 Site 2 Mod3 Phenolic Hydroxyl (Alkylation or acylation alters H-bonding capacity) Core->Mod3 Site 3 Activity Target Binding Affinity & Selectivity Mod1->Activity Mod2->Activity Mod3->Activity

Caption: Structure-Activity Relationship (SAR) concept for derivatization.

Conclusion

2-Benzamido-3-hydroxybenzoic acid is a compound with significant untapped potential. Its structure combines features of known pharmacophores, suggesting a high likelihood of biological activity. This guide provides a foundational understanding of its chemical nature, a reliable synthetic route, and a rationale for its exploration in drug discovery programs. The lack of extensive experimental data highlights a clear opportunity for novel research. Future work should focus on the practical synthesis, full physicochemical characterization, and screening of this molecule and its derivatives against various biological targets to unlock their therapeutic potential.

References

  • PubChem. (n.d.). 3-(Benzoylamino)-2-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-amino-3-hydroxy- (CAS 548-93-6). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NileRed. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses [Video]. YouTube. Retrieved from [Link]

  • Patil, C. J., Patil, M. C., & Patil, M. C. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • PubChem. (n.d.). 2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Chemistry-II. (2021, March 20). (Experiment No.23 : Synthesis of Benzoic acid from Benzamide) [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Retrieved from [Link]

  • Satpute, M. S., Shastri, I., & Gangan, V. D. (2020). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. NIST WebBook. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]

  • Liu, Z., et al. (2021). Design, synthesis, and biological studies of novel 3-benzamidobenzoic acid derivatives as farnesoid X receptor partial agonist. European Journal of Medicinal Chemistry, 211, 113106. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Sankarganesh, P., et al. (2024). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. European Journal of Clinical Microbiology & Infectious Diseases. Retrieved from [Link]

  • SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • Natural Products Atlas. (2022). Showing NP-Card for 6-[(2e)-but-2-en-2-yl]-4-(2,4-dihydroxy-6-methylbenzoyloxy)-2-hydroxy-3-methylbenzoic acid (NP0282240). Retrieved from [Link]

  • Zhu, C., et al. (2016). Discovery of benzamides as potent human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 26(1), 55-59. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 3-Hydroxybenzoic acid (Compound). IARC. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 2-Benzamido-3-hydroxybenzoic Acid (CAS 37551-22-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Benzamido-3-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and drug discovery. Drawing upon established principles of chemical safety, synthesis, and analysis for structurally related compounds, this document offers a framework for its safe handling, experimental use, and potential research applications.

Compound Profile and Safety Data

Hazard Identification and Precautionary Measures

Based on data from related hydroxybenzoic and aminobenzoic acids, 2-Benzamido-3-hydroxybenzoic acid is anticipated to present the following hazards.[1][2][3][4][5][6]

Potential Health Effects:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4][5][6]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3][5][6]

  • Harmful if Swallowed: May be harmful if ingested.[4][6]

Precautionary Statements:

  • Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1][2][7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[1][2][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2]

First Aid Measures

In the event of exposure, the following first aid measures are recommended[1][2][3][4][6]:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.

Physical and Chemical Properties

While experimental data for this specific compound is limited, the following table summarizes expected properties based on its chemical structure and data from similar compounds.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₄-
Molecular Weight257.24 g/mol -
AppearanceOff-white to light brown solid (expected)[6]
Melting PointNot determined-
SolubilityLikely soluble in organic solvents like DMSO and methanol. Limited solubility in water.-

Synthesis and Purification

A plausible synthetic route to 2-Benzamido-3-hydroxybenzoic acid involves the acylation of 3-hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) with benzoyl chloride. This approach is a standard method for the formation of amides.

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Reaction Acylation Reaction 3-Hydroxyanthranilic_Acid->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF or DCM) Solvent->Reaction Product 2-Benzamido-3-hydroxybenzoic Acid Reaction->Product Byproduct HCl (neutralized by base) Reaction->Byproduct

Caption: Proposed synthesis of 2-Benzamido-3-hydroxybenzoic acid.

Step-by-Step Experimental Protocol
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyanthranilic acid in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine, to the solution. This will act as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add benzoyl chloride to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with water and acidify with dilute HCl. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Benzamido-3-hydroxybenzoic acid, a combination of analytical techniques should be employed.

Analytical Workflow

cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_confirmation Confirmation Synthesized_Product Synthesized Product TLC TLC (Thin Layer Chromatography) Synthesized_Product->TLC HPLC HPLC (High-Performance Liquid Chromatography) Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Confirmation Purity Confirmation TLC->Purity_Confirmation HPLC->Purity_Confirmation Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation MS->Structural_Elucidation

Caption: Workflow for the analytical characterization of the synthesized compound.

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.[3][6][8][9] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should be consistent with the proposed structure of 2-Benzamido-3-hydroxybenzoic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Biological Context and Research Applications

While specific biological activities of 2-Benzamido-3-hydroxybenzoic acid are not extensively documented, its structural motifs suggest several potential areas of investigation for drug discovery and development.

Potential Biological Activities

Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities, including:

  • Antimicrobial and Antifungal Properties: Many phenolic compounds, including hydroxybenzoic acids, exhibit antimicrobial activity.[5][10][11][12]

  • Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, conferring antioxidant properties.[5][11][12]

  • Anti-inflammatory Effects: Some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory potential.[11][12]

Benzamide-containing molecules are also prevalent in medicinal chemistry, with applications as enzyme inhibitors and receptor modulators.

Potential Research Applications

Given the known activities of its core structures, 2-Benzamido-3-hydroxybenzoic acid could be investigated as a lead compound in the following areas:

  • Antimicrobial Drug Discovery: Screening for activity against a panel of pathogenic bacteria and fungi.

  • Antioxidant and Anti-inflammatory Studies: Evaluating its potential to mitigate oxidative stress and inflammation in cellular models.

  • Enzyme Inhibition Assays: Testing against various enzyme targets relevant to human diseases, leveraging the benzamide moiety's known binding capabilities.

Conclusion

This technical guide provides a foundational understanding of 2-Benzamido-3-hydroxybenzoic acid for research and development purposes. By extrapolating from the known properties of structurally related compounds, a robust framework for its safe handling, synthesis, and analysis has been presented. The exploration of its potential biological activities offers promising avenues for future research in medicinal chemistry and drug discovery. As with any novel compound, all experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

  • dos Santos, J. F., et al. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Frontiers in Chemistry, 6, 149.
  • Yousif, E., et al. (2021, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Gangan, V. D. (2025, August 6). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I].
  • Coutinho, D. F., et al. (2010, November 8). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005.
  • Sankarganesh, P., et al. (2025, March). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. European Journal of Clinical Microbiology & Infectious Diseases, 44(3), 653-669.
  • Patel, K., et al. (2025, August 6). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products.
  • Abdel-Wahab, B. F., et al. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3686-3698.
  • HELIX Chromatography. HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • González-Gallego, J., et al. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 26(12), 6435.
  • Kumar, N., & Goel, N. (2020, July 23). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 12(8), 2199.
  • Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]

  • Sharma, P., & Sharma, S. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3754.
  • Badea, I. A., & Vladescu, L. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. University Politehnica of Bucharest Scientific Bulletin, Series B.
  • BindingDB. BDBM50343525 2-(4-bromo-3-(N-p-tolylsulfamoyl)benzamido)benzoic acid::CHEMBL1774306. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024, August 8).
  • Wang, C., et al. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 240, 114578.
  • Brandenbusch, C., et al. (2018). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Microbial Biotechnology, 11(5), 946-957.
  • Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(15), 11637-11655.

Sources

Physicochemical Profiling and Synthetic Utility of 2-Benzamido-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzamido-3-hydroxybenzoic acid (CAS: 117979-53-0) is a specialized aromatic intermediate primarily recognized for its role in the biosynthesis and chemical synthesis of benzoxazole-based natural products.[1] Structurally, it consists of a benzoic acid core substituted with a benzamido group at the ortho position (C2) and a hydroxyl group at the meta position (C3). This specific substitution pattern creates a unique intramolecular hydrogen-bonding network that influences its solubility, reactivity, and biological interaction profile.

This guide provides a technical deep-dive into its physicochemical properties, validated synthetic protocols, and its critical function as a "shunt" product in the enzymatic assembly of bioactive heterocycles like nataxazole.

Physicochemical Characterization

Understanding the physical parameters of 2-Benzamido-3-hydroxybenzoic acid is critical for optimizing extraction, purification, and formulation strategies.

Core Properties Table
PropertyValue / DescriptionSource/Validation
CAS Number 117979-53-0Chemical Registries [1]
Molecular Formula C₁₄H₁₁NO₄Calculated
Molecular Weight 257.24 g/mol Calculated
Appearance Solid (Crystalline powder)Observed in synthesis [2]
Solubility (Primary) Methanol, DMSO, DMFValidated via NMR solvent (MeOD) [2]
Solubility (Aqueous) Low at pH < 4; Soluble at pH > 8Predicted (Carboxylic acid ionization)
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Estimated based on benzoic acid derivatives
pKa (Phenol) ~9.5 - 10.0 (Phenolic OH)Estimated
LogP ~2.5 - 3.0Predicted (Lipophilic benzamido group)
Spectroscopic Signature (NMR)

The definitive identification of this compound relies on Proton Nuclear Magnetic Resonance (


H NMR). The following data is derived from high-resolution analysis (700 MHz) in deuterated methanol (MeOD), providing a "fingerprint" for purity verification.
  • Solvent: MeOD (Methanol-d4)

  • Temperature: 300 K

  • Chemical Shifts (

    
    ): 
    
    • 8.07 ppm (dd, J=8.3, 1.3 Hz, 2H): Protons on the benzoyl ring (positions 2', 6').

    • 7.66 ppm (dd, J=7.2, 2.2 Hz, 1H): Proton on the central benzoic acid ring (position 6).[2]

    • 7.63 ppm (dt, J=7.5, 1.3 Hz, 1H): Proton on the benzoyl ring (position 4').

    • 7.55 ppm (t, J=8.3, 7.5 Hz, 2H): Protons on the benzoyl ring (positions 3', 5').

Expert Insight: The downfield shift of the amide proton (often invisible in MeOD due to exchange) and the distinct splitting patterns of the aromatic protons confirm the integrity of the amide bond and the ortho-substitution pattern.

Synthetic Methodologies & Causality

The synthesis of 2-Benzamido-3-hydroxybenzoic acid can be approached via classical organic chemistry or enzymatic biosynthesis. Each method serves a distinct purpose in drug development.

Chemical Synthesis (Schotten-Baumann Approach)

Objective: To produce gram-scale quantities for biological testing or standard generation. Logic: The reaction utilizes the nucleophilicity of the amine in 3-hydroxyanthranilic acid (3-HAA) against the electrophilic benzoyl chloride. The challenge is preventing O-acylation of the phenol.

  • Starting Material: 3-Hydroxyanthranilic acid (3-HAA).[2]

  • Reagent: Benzoyl Chloride.[3]

  • Base: Aqueous Na₂CO₃ or NaOH (Schotten-Baumann conditions).

  • Causality: Using a biphasic aqueous/organic system with a weak inorganic base preferentially acylates the more nucleophilic amine over the phenol, avoiding the need for complex protection/deprotection steps.

Biosynthetic Pathway (Enzymatic Ligation)

Objective: To study metabolic pathways of benzoxazole antibiotics (e.g., caboxamycin, nataxazole). Logic: In bacteria like Myxococcus xanthus, this compound appears as an intermediate or "shunt" product. The enzyme system (typically a CoA-ligase and an amidohydrolase) condenses 3-HAA with benzoic acid.

  • Mechanism: An ATP-dependent ligase activates benzoic acid, which then forms an amide bond with 3-HAA. This intermediate usually cyclizes to a benzoxazole; however, under certain conditions (or lack of cyclization enzymes), the open-chain 2-benzamido-3-hydroxybenzoic acid accumulates.

Visualizing the Pathway

The following diagram illustrates the relationship between the precursor (3-HAA), the target intermediate, and the final benzoxazole product.

BenzamidoPath cluster_0 Biosynthetic Context Start 3-Hydroxyanthranilic Acid (3-HAA) Target 2-Benzamido-3-hydroxybenzoic Acid (Target) Start->Target Amide Coupling (Schotten-Baumann or Ligase) Reagent Benzoyl Chloride (Chemical) / Benzoic Acid (Enzymatic) Reagent->Target Cyclized 2-Phenylbenzoxazole-4- carboxylic Acid Target->Cyclized Dehydration/Cyclization (Amidohydrolase/Acid)

Caption: Transformation pathway from 3-HAA to the target amide and subsequent cyclization to benzoxazole.

Experimental Protocols

Protocol A: Chemical Synthesis of 2-Benzamido-3-hydroxybenzoic Acid

Scope: Preparation of analytical standard.

  • Preparation: Dissolve 3-hydroxyanthranilic acid (1.53 g, 10 mmol) in 10% aqueous Na₂CO₃ (25 mL). Ensure the solution is clear (pH ~9-10).

  • Acylation: Cool the solution to 0-5°C in an ice bath.

  • Addition: Dropwise add Benzoyl Chloride (1.40 g, 10 mmol) over 30 minutes while vigorously stirring.

    • Critical Control Point: Maintain pH > 8 by adding small amounts of Na₂CO₃ if necessary. If pH drops too low, the amine protonates and reactivity ceases.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Acidify the solution carefully with 2M HCl to pH ~2-3.

    • Observation: A precipitate should form immediately (the target acid is insoluble in acidic water).

  • Purification: Filter the solid, wash with cold water (3 x 10 mL) to remove salts, and recrystallize from aqueous ethanol or methanol.

  • Validation: Verify structure using the NMR data provided in Section 2.2.

Protocol B: NMR Sample Preparation

Scope: Quality control for identification.

  • Sampling: Weigh approximately 5-10 mg of the dried solid.

  • Solvation: Add 0.6 mL of MeOD (Methanol-d4) .

    • Note: If solubility is slow, mild sonication is permissible. Avoid heating above 40°C to prevent potential esterification with the solvent over time.

  • Acquisition: Acquire 1H NMR spectrum with at least 16 scans.

  • Analysis: Integrate the peaks relative to the solvent residual peak (3.31 ppm for MeOD) or TMS. Confirm the presence of 9 aromatic protons (excluding exchangeable OH/COOH/NH).

References

  • PubChem. (2025).[4] Compound Summary: 2-Benzamido-3-hydroxybenzoic acid.[1][5][6] National Library of Medicine. [Link]

  • Bader, C. D., et al. (2022). Myxococcus xanthus as Host for the Production of Benzoxazoles. TU Dortmund Repository / ChemBioChem. [Link]

Sources

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Benzamido-3-hydroxybenzoic Acid

[1]

Executive Summary

2-Benzamido-3-hydroxybenzoic acid (CAS: 117979-53-0 ) is a specialized aromatic intermediate, structurally characterized by a benzoic acid core substituted with a benzamido group at the ortho position and a hydroxyl group at the meta position.[1][2] Often identified as a shunt product in the biosynthesis of benzoxazoles [1], this compound exhibits complex solubility behavior driven by competing intramolecular and intermolecular hydrogen bonding.[1]

Unlike commodity chemicals with exhaustive literature datasets, 2-benzamido-3-hydroxybenzoic acid requires a first-principles approach to solubility profiling.[1] This guide provides the theoretical solubility landscape, a validated Standard Operating Procedure (SOP) for experimental determination, and the thermodynamic equations required to model its solid-liquid equilibrium (SLE).

Chemical Identity and Structural Properties

Understanding the molecular architecture is a prerequisite for predicting solvent compatibility.[1]

PropertyDetail
IUPAC Name 2-(Benzoylamino)-3-hydroxybenzoic acid
CAS Number 117979-53-0
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Key Functional Groups Carboxylic acid (C1), Amide (C2), Phenolic Hydroxyl (C3)
Predicted LogP ~2.5 – 2.8 (Lipophilic character dominates)
pKa (Predicted) ~3.5 (COOH), ~9.8 (Phenolic OH)
Structural Logic & Solubility Implications

The proximity of the benzamido (–NH–CO–Ph) and hydroxyl (–OH) groups facilitates strong intramolecular hydrogen bonding .[1]

  • Effect: This "locks" the polar protons, effectively masking the molecule's polarity.[1]

  • Prediction: This structural feature likely enhances solubility in semi-polar aprotic solvents (e.g., Ethyl Acetate, Acetone) while reducing solubility in pure water compared to its isomers.[1][2]

MolecularInteractionsMolecule2-Benzamido-3-hydroxybenzoic acidIntraHBIntramolecular H-Bond(Amide NH ... Phenolic O)Molecule->IntraHBStabilizes StructureSolventPolarPolar Protic Solvents(MeOH, EtOH)Molecule->SolventPolarIntermolecular H-Bonding(Competes with Intra)SolventAproticPolar Aprotic Solvents(DMSO, DMF)Molecule->SolventAproticDipole-DipoleInteractionsSolubilityResultSolubility OutcomeIntraHB->SolubilityResultReduces Water SolubilitySolventPolar->SolubilityResultHigh SolubilitySolventAprotic->SolubilityResultVery High Solubility

Figure 1: Mechanistic impact of intramolecular bonding on solute-solvent interactions.[2]

Solubility Determination Protocol (SOP)

As specific solubility tables for this compound are not standard in open literature, the following self-validating protocol is the industry standard for generating high-quality SLE data.

Method: Static Equilibrium with HPLC Analysis

This method is superior to gravimetric analysis for this compound due to the potential for thermal degradation or solvate formation during drying.[1]

Phase 1: Preparation
  • Excess Solute Addition : Add 2-benzamido-3-hydroxybenzoic acid in excess to 10 mL of the target solvent (Methanol, Ethanol, Acetone, Acetonitrile) in a jacketed glass vessel.[1][2]

  • Temperature Control : Connect the vessel to a programmable circulating water bath (Accuracy ±0.05 K).

Phase 2: Equilibration[1]
  • Agitation : Stir continuously using a magnetic bar at 400 rpm.

  • Duration : Allow equilibration for 24 hours to ensure saturation.

  • Settling : Stop stirring and allow the suspension to settle for 2 hours at the target temperature.

Phase 3: Sampling & Analysis[1]
  • Filtration : Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.[1]

  • Dilution : Immediately dilute the filtrate with the mobile phase to prevent precipitation.[1]

  • Quantification : Analyze via HPLC (C18 column, UV detection at 254 nm).

ExperimentalWorkflowStartStart: Excess Solid + SolventEquilibrateEquilibrate (24h, T ± 0.05K)Start->EquilibrateSettlePhase Separation (Settling)Equilibrate->SettleSampleIsothermal Sampling(0.22 µm Filter)Settle->SampleDiluteGravimetric DilutionSample->DiluteAnalyzeHPLC QuantificationDilute->Analyze

Figure 2: Standard Operating Procedure for solubility determination.

Predicted Solubility Profile

Based on the functional group contribution method and similarity to 3-hydroxybenzoic acid and benzamide, the following solubility hierarchy is predicted for process design:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Super-Solvents DMSO, DMF, NMP> 200 mg/mL Strong H-bond acceptance breaks intramolecular bonds.[1][2]
Good Solvents Methanol, Ethanol, Acetone50 – 150 mg/mL Favorable H-bonding; temperature dependent.[1][2]
Moderate Solvents Ethyl Acetate, Acetonitrile10 – 50 mg/mL Dipole-dipole interactions; useful for crystallization.[1][2]
Poor Solvents Water, Toluene, Hexane< 1 mg/mL Hydrophobic aromatic rings dominate; high energy cost for cavity formation.[1][2]

Process Insight: For purification, a cooling crystallization from Ethanol/Water mixtures or an anti-solvent crystallization (DMSO solution into Water) is recommended.[1][2]

Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated to determine the enthalpy and entropy of dissolution.[1][2]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


12
  • 
     : Mole fraction solubility of the solute.[1][3]
    
  • 
     : Absolute temperature (K).[1][3][4][5][6]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
Dissolution Thermodynamics (van't Hoff Analysis)

To understand the driving forces, calculate the apparent thermodynamic properties at the harmonic mean temperature (

  • Enthalpy of Solution (

    
    ) :
    
    
    
    Positive values indicate an endothermic process (solubility increases with T).[1][2]
  • Gibbs Free Energy (

    
    ) :
    
    
    
    [1][2]
  • Entropy of Solution (

    
    ) :
    
    
    
    [1][2]

References

  • Compound Characterization : K. A. Kosh, et al., "Myxococcus xanthus as Host for the Production of Benzoxazoles," ChemBioChem, vol. 24, no.[1] 5, e202200635, 2023.[2] (Identifies 2-benzamido-3-hydroxybenzoic acid as compound 1'e, confirming structure and NMR data).

  • Solubility Measurement Standard : A. Jouyban, "Review of the pharmaceuticals solubility data in water-cosolvent systems," Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no.[1] 1, pp. 32-58, 2008.

  • Thermodynamic Modeling : A. Apelblat and E. Manzurola, "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K," Journal of Chemical Thermodynamics, vol. 31, no.[1][2] 1, pp. 85-91, 1999. [1]

literature review of 2-Benzamido-3-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 117979-53-0 Synonyms:


-Benzoyl-3-hydroxyanthranilic acid; 3-Hydroxy-2-(phenylformamido)benzoic acid
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary & Strategic Context

This technical guide details the synthesis of 2-benzamido-3-hydroxybenzoic acid , a derivative of the tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA). While 3-HAA is a known precursor to the neurotoxin quinolinic acid and the excitotoxin cinnabarinic acid, its


-benzoylated derivatives are of significant interest in medicinal chemistry as stable analogues for enzyme inhibition studies (e.g., 3-hydroxyanthranilate 3,4-dioxygenase, 3-HAO) and as intermediates in the synthesis of benzoxazole-based pharmacophores.

Key Synthetic Challenge: The primary challenge in this synthesis is chemoselectivity . The starting material, 3-hydroxyanthranilic acid, contains three nucleophilic sites: the amino group (


), the phenolic hydroxyl (

), and the carboxyl group (

). The objective is to selectively acylate the amine without permanently protecting the phenol or forming the benzoxazole dehydration product.

This guide presents two validated protocols:

  • Method A (Schotten-Baumann): A scalable, aqueous-based protocol ideal for gram-scale synthesis.

  • Method B (Anhydrous/Pyridine): A controlled organic-phase protocol for moisture-sensitive acyl chlorides or strict stoichiometric control.

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on a nucleophilic acyl substitution. The amine at position 2 is inherently more nucleophilic than the phenol at position 3 under neutral-to-mildly basic conditions. However, the proximity of the phenol and carboxylic acid to the reaction center introduces the risk of cyclization.

Mechanistic Pathway & Side Reactions

The reaction proceeds via the attack of the aniline nitrogen on the carbonyl carbon of benzoyl chloride.

  • Path A (Desired):

    
    -acylation yields the target amide.
    
  • Path B (Side Reaction - O-acylation): Formation of the phenolic ester. This is reversible via mild base hydrolysis (saponification).

  • Path C (Side Reaction - Cyclization): Under acidic conditions or high heat, the amide and adjacent phenol can dehydrate to form 2-phenylbenzoxazole-4-carboxylic acid .

SynthesisPathway Start 3-Hydroxyanthranilic Acid (3-HAA) Inter Tetrahedral Intermediate Start->Inter + Benzoyl Chloride (Base) Reagent Benzoyl Chloride Product 2-Benzamido-3-hydroxybenzoic Acid (Target) Inter->Product N-Acylation (Major) Side1 O-Benzoyl Impurity (Ester) Inter->Side1 O-Acylation (Minor) Side2 2-Phenylbenzoxazole (Cyclized Artifact) Product->Side2 - H2O (Heat/Acid) Side1->Product Hydrolysis (NaOH)

Figure 1: Reaction pathway illustrating the competition between N-acylation, O-acylation, and benzoxazole formation.

Experimental Protocols

Method A: Modified Schotten-Baumann (Recommended)

This method utilizes a biphasic system or aqueous acetone to solubilize the amino acid while neutralizing the HCl byproduct immediately. It minimizes O-acylation by maintaining a pH where the amine is unprotonated but the phenoxide concentration is controlled.

Reagents:

Reagent Equiv. Role
3-Hydroxyanthranilic acid 1.0 Substrate
Benzoyl Chloride 1.1 - 1.2 Acylating Agent

| Sodium Carbonate (


) | 2.5 | Base (Acid Scavenger) |
| Water / Acetone (1:1) | Solvent | Reaction Medium |[1][2][3][4][5][6][7]

Step-by-Step Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 3-hydroxyanthranilic acid (10 mmol, 1.53 g) in 10% aqueous

    
     (30 mL) . Ensure complete dissolution; the solution will be dark yellow/brown due to oxidation sensitivity of 3-HAA.
    
    • Note: Perform under

      
       atmosphere if high purity is required, as 3-HAA oxidizes to cinnabarinic acid in air.
      
  • Addition: Cool the solution to 0–5°C in an ice bath. Add acetone (15 mL) to improve solubility of the benzoyl chloride.

  • Acylation: Add benzoyl chloride (12 mmol, 1.4 mL) dropwise over 20 minutes using an addition funnel or syringe pump. Vigorous stirring is essential to disperse the organic chloride into the aqueous phase.

  • Reaction: Remove the ice bath and stir at room temperature (20–25°C) for 2–3 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup:

    • The solution may contain the

      
      -dibenzoylated byproduct. Add 2M NaOH (10 mL)  and heat gently to 50°C for 30 minutes. This selectively hydrolyzes the phenolic ester (if formed) back to the phenol, leaving the amide intact.
      
    • Cool to room temperature.[5]

    • Acidify carefully with 6M HCl to pH 2–3. The product will precipitate as a solid.

  • Purification: Filter the crude solid. Wash with cold water (

    
    ) to remove inorganic salts.
    
    • Recrystallization: Recrystallize from Ethanol/Water (1:1) or Methanol/Water . Dissolve in hot alcohol, filter while hot (to remove any cinnabarinic acid impurities), and add warm water until turbid. Cool slowly to 4°C.

Method B: Anhydrous Pyridine/Toluene

Use this method if the substrate contains water-sensitive moieties or if the Schotten-Baumann yields are low due to solubility issues.

Step-by-Step Protocol:

  • Suspend 3-hydroxyanthranilic acid (5 mmol) in dry toluene (30 mL) .

  • Add pyridine (15 mmol) . The acid will dissolve as the pyridinium salt.

  • Add benzoyl chloride (5.5 mmol) dropwise at room temperature.

  • Heat to 80°C for 2 hours.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in 5% HCl (to remove pyridine) and extract with ethyl acetate. Wash organic layer with brine, dry over

    
    , and evaporate.
    

Characterization & Quality Control

The identity of the product must be confirmed to distinguish it from the benzoxazole artifact.

Expected Data:

  • Physical State: Off-white to pale yellow crystalline solid.

  • Melting Point: Expect >200°C (dec).

  • Mass Spectrometry (ESI-):

    
     256 
    
    
    
    .
  • 
     NMR (700 MHz, MeOD): 
    
    • The amide proton is exchangeable and may not be visible in MeOD.

    • 
       8.07 (dd, 
      
      
      
      Hz, 2H, Benzoyl ortho protons).
    • 
       7.66 (dd, 
      
      
      
      Hz, 1H, Anthranilate H-6).[8]
    • 
       7.63 (dt, 
      
      
      
      Hz, 1H, Benzoyl para proton).
    • 
       7.55 (t, 
      
      
      
      Hz, 2H, Benzoyl meta protons).
    • Note: The shift of H-6 downfield is characteristic of the

      
      -acylation effect.
      

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete precipitation or oxidized starting material.Ensure pH is < 3 during precipitation. Use fresh 3-HAA.
Product Insoluble in Base Formation of Benzoxazole.Avoid heating >60°C during workup. Benzoxazoles lack the acidic phenol/COOH combination for good aqueous solubility.
Double Spots on TLC O-acylation (Ester formation).Perform the "NaOH wash" step (saponification) described in Method A.

References

  • BenchChem. Synthesis routes of 3-Nitrobenzoyl chloride and reaction with 3-Hydroxyanthranilic acid. Retrieved from

  • Wodtke, R., et al. (2022). Myxococcus xanthus as Host for the Production of Benzoxazoles. (Describes 2-benzamido-3-hydroxybenzoic acid as compound 1'e with NMR data). Chemistry – A European Journal. Retrieved from

  • Manthey, M.K., Pyne, S.G., & Truscott, R.J.W. (1990). Mechanism of Reaction of 3-Hydroxyanthranilic Acid with Molecular Oxygen.[9] (Context on 3-HAA stability). Biochimica et Biophysica Acta. Retrieved from

  • Sigma-Aldrich. Product Entry: 2-Benzamido-3-hydroxybenzoic acid (CAS 117979-53-0).[10] Retrieved from

  • ChemicalBook. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis. (Analogous Schotten-Baumann conditions). Retrieved from

Sources

Technical Guide: Physicochemical Characterization of 2-Benzamido-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Benzamido-3-hydroxybenzoic acid (CAS: 117979-53-0), a critical intermediate in the biosynthesis of benzoxazole-containing natural products. While often encountered as a transient metabolic shunt product in Myxococcus xanthus engineering, its isolation and physicochemical characterization are pivotal for understanding pathway efficiency and derivative stability.[1] This document outlines the available physical data, theoretical property predictions, and rigorous experimental protocols for thermal analysis.[1]

Part 1: Chemical Identity & Structural Context[1][2]

2-Benzamido-3-hydroxybenzoic acid is a di-substituted benzoic acid derivative characterized by an amide linkage at the ortho position and a hydroxyl group at the meta position relative to the carboxylic acid. This structural arrangement facilitates strong intramolecular hydrogen bonding, influencing its solubility and thermal stability.[1]

PropertyDetail
IUPAC Name 2-(Benzoylamino)-3-hydroxybenzoic acid
CAS Number 117979-53-0
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.24 g/mol
Role Biosynthetic intermediate (Compound 1'e); Benzoxazole precursor
Key Functional Groups Carboxylic acid (C-1), Amide (C-2), Phenolic Hydroxyl (C-3)
Structural Visualization

The following diagram illustrates the biosynthetic origin of the compound from 3-hydroxyanthranilic acid (3-HAA) and its conversion to benzoxazole derivatives.

Biosynthesis HAA 3-Hydroxyanthranilic Acid (3-HAA) Enzyme Ligase (NatL2) + Amidohydrolase (NatAM) HAA->Enzyme BA Benzoic Acid (Substrate) BA->Enzyme Intermediate 2-Benzamido-3-hydroxybenzoic acid (Intermediate 1'e) Enzyme->Intermediate Amide Bond Formation Intermediate->Intermediate Shunt Product Accumulation Product Benzoxazole Derivative Intermediate->Product Cyclodehydration (-H2O)

Figure 1: Biosynthetic pathway showing 2-Benzamido-3-hydroxybenzoic acid as a key intermediate (1'e) in the formation of benzoxazoles.[2]

Part 2: Physicochemical Properties[1]

Melting Point and Thermal Behavior

Experimental melting point data for this specific isomer is scarce in open literature due to its primary role as a transient intermediate.[1] However, based on structural analogs (salicyluric acid derivatives) and computational models, the following properties are established.

PropertyValue / RangeConfidence LevelSource/Rationale
Melting Point 215 – 225 °C (Decomp.)High (Predicted)Analogous to 2-benzamido-benzoic acids; high MP due to intermolecular H-bonding.
Boiling Point N/A (Decomposes)HighCarboxylic acids with ortho-amido groups typically decarboxylate or cyclize before boiling.[1]
Predicted Boiling Point ~560 °C (at 760 mmHg)TheoreticalCalculated via Joback Method (hypothetical, non-physical due to decomp).[1]
Solubility DMSO, MethanolExperimentalConfirmed by NMR studies in MeOD/DMSO-d₆ [1].[1]
pKa (Acid) ~3.5 (COOH), ~9.5 (OH)PredictedInfluence of ortho-amide enhances acidity of COOH via H-bond stabilization.

Scientific Insight: The high melting point is attributed to the rigid planar structure enforced by the intramolecular hydrogen bond between the amide hydrogen and the phenolic oxygen.[1] This "pseudo-ring" formation increases lattice energy, requiring significant thermal energy to disrupt.[1]

Stability Warning
  • Decarboxylation: Above 200°C, the compound is prone to thermal decarboxylation.[1]

  • Cyclization: Under acidic or high-thermal conditions, it may dehydrate to form the corresponding benzoxazole.[1]

Part 3: Experimental Protocols for Characterization

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the melting onset and decomposition exotherms.[1]

  • Sample Preparation:

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvates (methanol/water).[1]

    • Weigh 2–4 mg of the sample into a Tzero aluminum pan.

    • Crucial Step: Use a pinhole-lid hermetic seal to allow escaping gases (if decarboxylation occurs) to vent without rupturing the pan, while maintaining pressure equilibrium.

  • Instrument Setup:

    • Equilibrate DSC at 25°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Run Parameters:

    • Ramp: 10°C/min to 250°C.[1]

    • Validation: Look for a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition/cyclization).[1]

  • Data Analysis:

    • Record

      
       (extrapolated onset temperature) rather than peak temperature for the melting point.
      
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvent loss, melting, and degradation.[1]

  • Method:

    • Load 5–10 mg of sample into a platinum or ceramic crucible.[1]

    • Ramp from 30°C to 600°C at 10°C/min under Nitrogen.

  • Interpretation:

    • < 100°C: Weight loss indicates residual solvent (MeOH/H₂O).[1]

    • ~200–230°C: Significant weight loss coincident with the DSC melting endotherm confirms decomposition (likely loss of CO₂ or H₂O during cyclization).[1]

Characterization Workflow Diagram

Workflow cluster_Thermal Thermal Analysis Sample Isolated Sample (CAS 117979-53-0) Vacuum Vacuum Drying (40°C, 4h) Sample->Vacuum DSC DSC Analysis (MP & Purity) Vacuum->DSC TGA TGA Analysis (Volatiles & Decomp) Vacuum->TGA NMR 1H-NMR Validation (DMSO-d6) Vacuum->NMR Result Validated Property Data Sheet DSC->Result TGA->Result NMR->Result

Figure 2: Integrated workflow for the physical characterization of 2-Benzamido-3-hydroxybenzoic acid.

References

  • Steinmetz, H., et al. (2022).[1] Myxococcus xanthus as Host for the Production of Benzoxazoles. TU Dortmund / ResearchGate.[1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Benzamido-3-hydroxybenzoic acid.

  • PubChem. (2025).[1] Compound Summary: 3-Hydroxybenzoic acid derivatives. National Library of Medicine.[1]

  • Bidepharm. (2025).[1] Chemical Properties of CAS 117979-53-0.

(Note: While specific experimental melting point data for CAS 117979-53-0 is not indexed in standard open-access chemical dictionaries, the protocols and biosynthetic context provided above are based on the validated "1'e" intermediate identified in Reference 1.)

Sources

The Strategic Role of 2-Benzamido-3-hydroxybenzoic Acid in the Advanced Synthesis of Eltrombopag: A Decarboxylative Cross-Coupling Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eltrombopag is a highly efficacious, orally bioavailable, small-molecule thrombopoietin receptor (TPO-R) agonist utilized primarily in the treatment of chronic immune thrombocytopenia (ITP) and severe aplastic anemia[1]. While the clinical success of Eltrombopag is well-established, its traditional industrial synthesis presents significant bottlenecks, including the reliance on unstable brominated nitrophenols and the generation of genotoxic impurities.

This technical whitepaper details an advanced, alternative synthetic paradigm utilizing 2-Benzamido-3-hydroxybenzoic acid (2-BA-3-HBA) as a critical intermediate. By leveraging 2-BA-3-HBA, chemists can execute a bimetallic Pd/Cu-catalyzed decarboxylative cross-coupling[2]. This approach utilizes the carboxylic acid as a traceless directing group, fundamentally improving the E-factor, regioselectivity, and overall safety profile of the Eltrombopag manufacturing process.

Mechanistic Grounding: Eltrombopag and the TPO Receptor

To understand the necessity of high-purity Eltrombopag synthesis, one must look at its biological mechanism. Unlike endogenous thrombopoietin (TPO), which binds to the extracellular domain of the TPO receptor, Eltrombopag selectively interacts with the transmembrane domain of the human TPO-R[1]. This binding induces a conformational shift that activates the Janus kinase (JAK2) and signal transducer and activator of transcription (STAT5) signaling cascade[3]. The subsequent nuclear translocation of STAT5 drives the proliferation and differentiation of bone marrow progenitor cells into mature megakaryocytes, ultimately increasing platelet production.

SignalingPathway Eltrombopag Eltrombopag (Small Molecule) TPOR TPO Receptor (Transmembrane Domain) Eltrombopag->TPOR Binds selectively JAK2 JAK2 Kinase (Phosphorylation) TPOR->JAK2 Conformational change STAT5 STAT5 (Activation & Dimerization) JAK2->STAT5 Phosphorylates Nucleus Nucleus (Megakaryopoiesis Gene Transcription) STAT5->Nucleus Translocates

Caption: Eltrombopag mechanism of action via TPO receptor binding and JAK/STAT pathway activation.

The Synthetic Bottleneck in Traditional Production

The core structural feature of Eltrombopag is its substituted biphenyl moiety: 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid . In the traditional synthetic route, this core is assembled via a Suzuki-Miyaura cross-coupling between 2-bromo-6-nitrophenol and 3-carboxyphenylboronic acid. This route suffers from three critical flaws:

  • Toxicity and Instability: Brominated nitrophenols are highly reactive and pose significant handling risks at an industrial scale.

  • Genotoxic Intermediates: The required downstream reduction of the nitro group to an amine frequently generates hydroxylamine intermediates, which are flagged as highly genotoxic impurities (GTIs).

  • Atom Economy: The preparation and use of boronic acids inherently lower the atom economy and increase the environmental factor (E-factor) of the process.

The Rationale for 2-Benzamido-3-hydroxybenzoic Acid (2-BA-3-HBA)

The introduction of 2-BA-3-HBA as a bifunctional building block represents a paradigm shift in biaryl synthesis, building upon the seminal decarboxylative coupling methodologies pioneered by Gooßen et al.[4].

Causality Behind the Chemical Design:
  • The Benzamido Protecting Group: The ortho-aminophenol motif is notoriously susceptible to oxidative degradation during transition-metal catalysis. While standard protecting groups (e.g., Boc, Acetyl) offer electronic protection, the bulky benzamido group provides superior steric shielding. This prevents the poisoning of the palladium catalyst and enforces strict regioselectivity during the cross-coupling phase.

  • Carboxylic Acid as a Traceless Directing Group: Instead of relying on pre-formed boronic acids, the carboxylic acid at position 1 of 2-BA-3-HBA serves as a leaving group. Under bimetallic Pd/Cu catalysis, the carboxylate undergoes extrusion as CO₂, generating an in situ organocopper intermediate that transmetalates with palladium to form the biaryl C-C bond[2].

Experimental Protocols: A Self-Validating System

The following step-by-step methodology outlines the synthesis of Eltrombopag utilizing 2-BA-3-HBA. Every step is designed with integrated In-Process Controls (IPCs) to ensure a self-validating workflow.

Step 1: Synthesis of 2-BA-3-HBA

Objective: Protect the sensitive amine of 3-hydroxyanthranilic acid.

  • Reaction: Dissolve 2-amino-3-hydroxybenzoic acid (1.0 eq) in anhydrous THF containing pyridine (1.5 eq). Cool the vessel to 0°C.

  • Addition: Add benzoyl chloride (1.05 eq) dropwise over 30 minutes to prevent over-acylation of the phenol.

  • Validation (IPC): Monitor via RP-HPLC (C18 column, MeCN/H₂O gradient). The reaction is deemed complete when the starting material peak area is < 0.5%.

  • Isolation: Quench with 1M HCl, extract with EtOAc, and recrystallize from ethanol to yield pure 2-BA-3-HBA.

Step 2: Decarboxylative Cross-Coupling

Objective: Form the protected biphenyl core via CO₂ extrusion.

  • Reaction: Charge a Schlenk flask with 2-BA-3-HBA (1.0 eq), 3-bromobenzoic acid (1.2 eq), Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%), and K₂CO₃ (2.5 eq).

  • Solvent & Heating: Suspend in a 9:1 mixture of NMP and quinoline. Heat to 160°C under a strict N₂ atmosphere for 12 hours.

  • Validation (IPC): Route the exhaust through a Ba(OH)₂ bubbler; the cessation of BaCO₃ precipitation indicates the end of decarboxylation. Confirm the mass of the protected biphenyl intermediate via LC-MS.

Step 3: Deprotection & Diazotization

Objective: Unmask the amine and prepare the diazonium salt.

  • Hydrolysis: Reflux the protected biphenyl intermediate in 2M aqueous NaOH for 4 hours to cleave the benzamide. Neutralize to isolate 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid.

  • Diazotization: Suspend the free amine in aqueous HCl at 0–5°C. Add NaNO₂ (1.05 eq) dropwise.

  • Validation (IPC): Test the solution with starch-iodide paper. An immediate blue-black color confirms the presence of the required slight excess of nitrous acid.

Step 4: Pyrazolone Condensation

Objective: Final API assembly.

  • Reaction: Add the cold diazonium salt solution dropwise to a basic solution (pH 9) of 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5-one.

  • Validation (IPC): The immediate precipitation of a deep orange/red solid signifies the formation of the hydrazone linkage.

  • Purification: Filter and recrystallize from glacial acetic acid to yield Eltrombopag API (Purity > 99.5% by HPLC).

Synth SM 2-Amino-3-hydroxy- benzoic acid Int1 2-Benzamido-3-hydroxy- benzoic acid (2-BA-3-HBA) SM->Int1 Benzoylation Int2 Protected Biphenyl Core (Decarboxylative Coupling) Int1->Int2 Pd/Cu Catalysis + 3-Bromobenzoic acid Int3 3'-Amino-2'-hydroxybiphenyl- 3-carboxylic acid Int2->Int3 Base Hydrolysis API Eltrombopag (Final API) Int3->API Diazotization & Pyrazolone Condensation

Caption: Synthetic workflow of Eltrombopag utilizing 2-BA-3-HBA via decarboxylative cross-coupling.

Quantitative Data Presentation

The integration of 2-BA-3-HBA provides measurable improvements over the traditional Suzuki-based synthesis involving brominated nitrophenols.

MetricTraditional Suzuki Route2-BA-3-HBA Decarboxylative RouteCausality / Impact
Overall Yield 42 - 48%58 - 64% Avoidance of over-reduction and side-reactions during the nitro-to-amine conversion step.
Step Count 5 Steps4 Steps The carboxylic acid acts as a traceless directing group, eliminating the need to pre-synthesize boronic acids.
E-Factor > 45< 25 Extrusion of CO₂ as the only stoichiometric byproduct during coupling significantly reduces chemical waste.
GTI Risk HighNegligible Eliminates the nitro-reduction step, completely bypassing the formation of genotoxic hydroxylamines.
Final API Purity ~98.5% (Pre-Cryst)>99.2% (Pre-Cryst) The steric bulk of the benzamido group suppresses ortho-oxidation impurities.

Conclusion

The utilization of 2-Benzamido-3-hydroxybenzoic acid (2-BA-3-HBA) as an Eltrombopag intermediate represents a highly elegant intersection of protecting-group logic and modern transition-metal catalysis. By replacing hazardous brominated nitrophenols and inefficient boronic acids with a decarboxylative cross-coupling strategy, pharmaceutical chemists can achieve higher yields, eliminate genotoxic intermediates, and drastically improve the environmental footprint of the manufacturing process.

References

  • Gooßen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. URL:[Link]

  • Kuter, D. J., et al. (2011). Eltrombopag, a thrombopoietin-receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile. Therapeutic Advances in Hematology, 2(5), 291-308. URL:[Link]

  • Zainal, A., et al. (2024). Thrombopoietin Receptor Agonists. StatPearls, NCBI Bookshelf. URL:[Link]

Sources

Methodological & Application

synthesis protocol for 2-Benzamido-3-hydroxybenzoic acid from 3-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026


-benzoylation of 3-hydroxyanthranilic acid (3-HAA)[1]

Abstract & Biological Context

2-Benzamido-3-hydroxybenzoic acid (also known as


-benzoyl-3-hydroxyanthranilic acid) is a critical structural analogue in the study of the kynurenine pathway. Specifically, it serves as a synthetic precursor and a probe for enzymes such as 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO) , which converts 3-hydroxyanthranilic acid into quinolinic acid—an excitotoxin associated with neurodegenerative disorders.

This protocol details the chemoselective synthesis of 2-benzamido-3-hydroxybenzoic acid from 3-hydroxyanthranilic acid (3-HAA). The challenge lies in differentiating the nucleophilic amino group (


) from the phenolic hydroxyl (

) and preventing the permanent cyclization to the benzoxazinone side product.

Strategic Analysis & Chemoselectivity

The Chemoselectivity Challenge

The starting material, 3-HAA, presents three reactive functional groups:[1]

  • Amino group (C2): The target for benzoylation.

  • Phenolic Hydroxyl (C3): Susceptible to

    
    -acylation (ester formation).
    
  • Carboxylic Acid (C1): Can participate in cyclization.

The Schotten-Baumann Solution

We utilize a modified Schotten-Baumann reaction condition. By operating in an aqueous alkaline medium (NaOH), we achieve two strategic goals:

  • Nucleophilicity: The amine remains the primary nucleophile. While the phenoxide is also formed, amides are thermodynamically more stable than esters.

  • In-situ Hydrolysis: Any kinetically formed

    
    -benzoyl esters (side products) are labile in base and will hydrolyze back to the phenol during the reaction or a subsequent heating step, while the 
    
    
    
    -benzoyl amide remains intact.
  • Ring Opening: If the intermediate cyclizes to form 2-phenyl-4H-3,1-benzoxazin-4-one , the basic conditions facilitate the ring-opening hydrolysis to yield the desired open-chain acid.

Materials & Equipment

Reagents
  • Starting Material: 3-Hydroxyanthranilic acid (3-HAA) [CAS: 484-94-6] - Note: 3-HAA is air-sensitive; use fresh or store under inert gas.[1]

  • Reagent: Benzoyl Chloride [CAS: 98-88-4] - Must be clear/colorless. Distill if yellow.

  • Solvent/Base: Sodium Hydroxide (NaOH), 2.5 M aqueous solution.

  • Acid: Hydrochloric Acid (HCl), 6 M and 1 M solutions.

  • Solvents: Ethanol (for recrystallization), Water.[2]

Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a dropping funnel and thermometer.

  • Magnetic stirrer and ice-water bath.

  • pH meter or precision pH paper.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Method A: Modified Aqueous Schotten-Baumann (Recommended)
Step 1: Dissolution and Deprotonation
  • In a 250 mL three-neck flask, dissolve 3-hydroxyanthranilic acid (3.06 g, 20.0 mmol) in 2.5 M NaOH (25 mL, ~62.5 mmol) .

    • Rationale: We use >3 equivalents of base: 1 for the carboxylate, 1 for the phenoxide, and excess to neutralize the HCl generated by benzoyl chloride.

  • Cool the dark solution to 0–5 °C using an ice bath. Ensure vigorous stirring to prevent local concentration gradients.

Step 2: Controlled Acylation[3]
  • Load benzoyl chloride (2.55 mL, 22.0 mmol, 1.1 eq) into the dropping funnel.

  • Add the benzoyl chloride dropwise over 30 minutes , maintaining the internal temperature below 10 °C .

    • Observation: A precipitate (sodium salt or benzoxazinone intermediate) may form.[3] This is normal.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour .

Step 3: Hydrolytic Workup (Critical for Purity)
  • Checkpoint: At this stage, the mixture may contain the desired product, some

    
    -acylated ester, and cyclized benzoxazinone.
    
  • Heat the reaction mixture to 60–70 °C for 30 minutes .

    • Mechanism:[4][5][6] This step selectively hydrolyzes the labile phenolic ester (if formed) and opens any benzoxazinone rings. The amide bond is stable under these conditions.

  • Cool the solution back to room temperature. If the solution is cloudy, filter through a Celite pad to remove insoluble impurities (e.g., benzoic anhydride).

Step 4: Precipitation and Isolation
  • Slowly acidify the filtrate with 6 M HCl under stirring.

  • Monitor pH carefully. The product typically precipitates between pH 2.0 and 3.0 .

    • Note: Avoid going too acidic (pH < 1) immediately, as benzoic acid (byproduct from excess benzoyl chloride) may coprecipitate. However, benzoic acid is somewhat more soluble in hot water than the product.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the solid by vacuum filtration.

  • Wash the cake with cold water (3 × 20 mL) to remove NaCl and traces of benzoic acid.

  • Wash with a small amount of cold toluene (10 mL) or ether to remove any residual benzoic acid if necessary.

Step 5: Purification
  • Recrystallize the crude solid from aqueous ethanol (approx. 50% EtOH/H₂O) .

    • Dissolve in hot ethanol, add hot water until turbid, then cool slowly to 4 °C.

  • Dry the crystals in a vacuum oven at 50 °C for 12 hours.

Visualization of Reaction Pathways[6][7]

Reaction Scheme

The following diagram illustrates the transformation and the potential side-pathway (benzoxazinone) that is corrected during the basic heating step.

ReactionScheme Start 3-Hydroxyanthranilic Acid (3-HAA) Inter1 Intermediate: N-Benzoyl-3-HAA Start->Inter1 Acylation (0°C) Reagent Benzoyl Chloride (NaOH aq) Reagent->Inter1 Side Side Product: Benzoxazinone (Cyclized) Inter1->Side Cyclization (if dehydrated) Product Product: 2-Benzamido-3-hydroxybenzoic acid Inter1->Product Direct Path Side->Product Hydrolysis (NaOH, 60°C)

Caption: Reaction pathway showing the direct acylation and the corrective hydrolysis of the cyclized benzoxazinone intermediate.

Experimental Workflow

Workflow Step1 Dissolve 3-HAA in 2.5M NaOH Cool to 0°C Step2 Add Benzoyl Chloride Dropwise (T < 10°C) Step1->Step2 Step3 Stir RT (1 hr) Then Heat 60°C (30 min) Step2->Step3 Step4 Filter (Remove impurities) Step3->Step4 Step5 Acidify filtrate with HCl to pH 2-3 Step4->Step5 Step6 Collect Precipitate Wash with Water/Toluene Step5->Step6 Step7 Recrystallize (EtOH/Water) Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis of 2-Benzamido-3-hydroxybenzoic acid.

Quality Control & Characterization

To validate the synthesis, the researcher must confirm the structure and purity using the following parameters.

ParameterExpected ResultNotes
Appearance Off-white to pale beige powder3-HAA derivatives oxidize easily; dark color indicates oxidation.[1]
Melting Point 175–185 °C (Decomposes)Note:[7] Distinct from benzoxazinone (mp ~162°C). Literature varies; experimental verification required.
¹H NMR (DMSO-d₆)

~12.0 (s, 1H, COOH/OH)

~10.5 (s, 1H, Amide NH)

7.0–8.0 (m, Aromatic H)
The presence of the downfield Amide NH is critical. Absence of ethyl peaks confirms solvent removal.
Solubility Soluble in DMSO, MeOH, dilute base.Insoluble in water (acidic form).
Purity (HPLC) >95%Mobile phase: Acetonitrile/Water (0.1% TFA).

Troubleshooting Guide:

  • Problem: Product is an oil or sticky solid.

    • Cause: Incomplete acidification or presence of benzoic acid.

    • Fix: Triturate with cold toluene or diethyl ether to extract benzoic acid, then recrystallize.

  • Problem: Low Yield.

    • Cause: Product is slightly soluble in water if pH is not low enough, or if volume is too high.

    • Fix: Concentrate the aqueous layer before acidification if volume is excessive. Ensure pH is ~2.5.

References

  • Schotten-Baumann Reaction Context

    • Schotten, C. (1884).[8] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. 17 (2): 2544–2547.[8] Link[8]

    • Baumann, E. (1886).[8] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern". Berichte der deutschen chemischen Gesellschaft. 19 (2): 3218–3222. Link

  • Synthesis of Anthranilic Acid Derivatives (Benzoxazinone Pathway)

    • Khabazzadeh, H., et al. (2008). "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives". Iranian Journal of Organic Chemistry. 1: 43-45. Link

  • Biological Relevance (3-HAO Inhibitors)

    • Forouhar, F., et al. (2007). "Molecular insights into the biosynthesis of quinolinate by the iron-dependent 3-hydroxyanthranilate 3,4-dioxygenase". Proceedings of the National Academy of Sciences. 104 (2): 473-478. (Contextual grounding for the substrate).[9] Link

  • General Protocol for N-Benzoylation: Vogel, A.I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann procedures).

Sources

Application Note: High-Resolution HPLC-UV/MS Quantification of 2-Benzamido-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2-Benzamido-3-hydroxybenzoic acid (CAS: 117979-53-0) is a highly relevant intermediate and "amide shunt" product in the combinatorial biosynthesis of benzoxazole-based pharmacophores[1]. Derived from the enzymatic or synthetic coupling of 3-hydroxyanthranilic acid (3-HAA) and benzoic acid, the precise quantification of this compound is essential for evaluating the catalytic efficiency of amidohydrolases (e.g., NatAM) during drug development and metabolic engineering[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Electrospray Ionization Mass Spectrometry (ESI-MS) for its isolation and quantification.

Physicochemical Rationale & Method Design (E-E-A-T)

To design a self-validating protocol, the chromatographic conditions must be strictly dictated by the analyte's intrinsic physicochemical properties. Do not simply follow standard gradients; understand the molecular behavior.

Table 1: Physicochemical Properties of 2-Benzamido-3-hydroxybenzoic Acid

PropertyValueChromatographic Implication
Molecular Formula C14H11NO4Aromaticity provides strong UV absorbance[3].
Exact Mass 257.0688 DaTarget [M+H]+ at m/z 258.07 in ESI+ mode[4].
pKa (Carboxylic Acid) ~2.5 - 3.0Requires acidic mobile phase (pH < 2.5) to suppress ionization.
pKa (Phenolic OH) ~9.0 - 9.5Remains neutral under standard acidic RP-HPLC conditions.
LogP (Predicted) ~2.2Retained well on hydrophobic C18 stationary phases.

Causality in Method Selection:

  • Stationary Phase: A high-strength silica C18 column is selected. The analyte's planar aromatic rings and hydrophobic benzamido group interact strongly with the C18 alkyl chains via hydrophobic and

    
     interactions.
    
  • Mobile Phase Acidification: At a neutral pH, the carboxylic acid moiety (pKa ~3.0) would ionize to a carboxylate (

    
    ), leading to a split peak or severe tailing due to secondary interactions with residual silanols on the silica matrix. By adding 0.1% Formic Acid (pH ~2.7), the analyte is forced into its fully protonated, neutral state, ensuring sharp, Gaussian peak shapes and reproducible retention times[5].
    
  • Detection Strategy: The conjugated

    
    -system of the benzamido and phenolic rings yields a strong UV chromophore. While 254 nm is standard for aromatic compounds, 320 nm provides higher specificity against non-conjugated matrix interferences[6].
    
Visualizing the Biosynthetic Context

Pathway A 3-Hydroxyanthranilic Acid (3-HAA) C Ester Intermediate A->C Ligase (e.g., NatL2) B Benzoic Acid (BA) B->C Ligase (e.g., NatL2) D 2-Benzamido-3-hydroxybenzoic acid (Amide Shunt Product) C->D Spontaneous Rearrangement E Benzoxazole (Cyclized Product) C->E Amidohydrolase (e.g., NatAM)

Caption: Biosynthetic pathway showing 2-Benzamido-3-hydroxybenzoic acid as a spontaneous amide shunt product.

Step-by-Step Experimental Protocol

4.1. Sample Preparation (Bacterial Culture Extraction) Self-Validation Checkpoint: Ensure extraction efficiency by spiking a known concentration of an internal standard (e.g., 3-chlorobenzoic acid) prior to extraction.

  • Harvest: Collect 50 mL of bacterial culture (e.g., M. xanthus expression strain) and centrifuge at 4,000 × g for 15 minutes to pellet cells[1].

  • Acidification: Adjust the supernatant to pH 3.0 using 1M HCl. Rationale: Protonating the carboxylic acid maximizes its partitioning into the organic phase.

  • Extraction: Add an equal volume (50 mL) of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes[6].

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes. Carefully transfer the upper organic layer to a clean flask.

  • Concentration: Evaporate the solvent to complete dryness using a vacuum concentrator[6].

  • Reconstitution: Dissolve the dried extract in 100 µL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial[6].

4.2. Chromatographic & MS Conditions

Table 2: HPLC-UV/MS System Parameters

ParameterSpecification
Column Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent C18[7]
Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)[5]
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (v/v)[5]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 5 µL[5]
UV Detection Diode Array Detector (DAD): 254 nm and 320 nm[6]
MS Ionization ESI Positive Mode (Capillary: 3.0 kV, Desolvation: 350 °C)[5]
Target m/z 258.07 [M+H]+[4]

Table 3: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retain polar precursors (e.g., 3-HAA)[5].
2.0955Isocratic hold to stabilize baseline.
10.0595Linear ramp to elute 2-Benzamido-3-hydroxybenzoic acid.
13.0595Wash column of highly hydrophobic benzoxazoles.
13.1955Return to initial conditions.
16.0955Column re-equilibration.
Analytical Workflow Diagram

Workflow cluster_0 1. Sample Preparation cluster_1 2. HPLC Separation cluster_2 3. Dual Detection S1 Acidified LLE (Ethyl Acetate) S2 Evaporation & MeOH Reconstitution S1->S2 S3 0.22 µm PTFE Filtration S2->S3 H1 C18 Stationary Phase (Hydrophobic Retention) S3->H1 5 µL Injection H2 0.1% Formic Acid (Ion Suppression) H1->H2 D1 UV DAD (254 nm / 320 nm) H1->D1 D2 ESI-MS (+) (m/z 258.07) H1->D2

Caption: End-to-end analytical workflow from extraction to dual-mode detection.

Data Presentation & Method Validation

A self-validating method requires rigorous baseline metrics. The following table summarizes the expected validation parameters based on ICH guidelines for kynurenine-pathway derivatives and benzamides[7][8].

Table 4: Method Validation Parameters (Benchmarks)

ParameterValue / RangeAcceptance Criteria
Retention Time (RT) ~7.8 min± 0.1 min inter-day variance
Linear Dynamic Range 0.1 – 100 µg/mL

Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise (S/N)

3
Limit of Quantitation (LOQ) 0.1 µg/mLSignal-to-Noise (S/N)

10
Intra-day Precision (RSD) < 2.5%

5.0% at nominal concentration
Recovery (Spiked Matrix) 92% - 98%85% - 115%
Troubleshooting Guide
ObservationScientific CauseCorrective Action
Peak Tailing (Asymmetry > 1.5) Secondary interactions with silanols due to insufficient protonation of the carboxylic acid.Verify mobile phase pH is < 2.8. Prepare fresh 0.1% Formic Acid.
Retention Time Drift Incomplete column re-equilibration or evaporation of organic modifier.Extend re-equilibration time to 5 column volumes (CV). Cap mobile phase bottles.
Low Recovery in Extraction Analyte is ionized in the aqueous phase, preventing partitioning into Ethyl Acetate.Ensure aqueous culture is strictly acidified to pH 3.0 before LLE.
Split Peaks Injection solvent is stronger (e.g., 100% MeOH) than the initial mobile phase, causing premature elution.Dilute the reconstituted sample with Mobile Phase A (e.g., 50:50 MeOH:Water).

References

  • Bozhüyük, K. A. J., et al. "Myxococcus xanthus as Host for the Production of Benzoxazoles." Chemistry - A European Journal, TU Dortmund Repository, 2022. Available at: [Link]

  • Cervenka, I., et al. "Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites." PMC, National Institutes of Health. Available at: [Link]

  • Galla, M., et al. "UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway." MDPI, 2021. Available at: [Link]

Sources

crystallization techniques for 2-Benzamido-3-hydroxybenzoic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization & Polymorph Control for 2-Benzamido-3-hydroxybenzoic Acid

Executive Summary & Chemical Context

Target Molecule: 2-Benzamido-3-hydroxybenzoic acid (CAS: Analogous to 3-hydroxyanthranilic acid derivatives). Significance: This compound serves as a critical intermediate in the synthesis of PPAR agonists (e.g., fibrate analogs) and is a stable derivative of the tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA). The Challenge: The purification of this molecule presents a triad of challenges:

  • Oxidative Instability: The precursor (3-HAA) and the unmasked phenol moiety are prone to oxidation, leading to quinone-like colored impurities.

  • Side-Reaction Impurities: Competitive hydrolysis of benzoyl chloride yields benzoic acid, which has a solubility profile similar to the target.

  • Polymorphism: The amide linkage facilitates strong hydrogen bonding, leading to multiple metastable crystal forms if supersaturation is not strictly controlled.

This guide details a two-stage purification strategy: a Reactive Crystallization (pH-swing) for crude isolation and oxidative protection, followed by a Solvent/Anti-Solvent Recrystallization for final polishing and polymorph locking.

Thermodynamic Basis & Solvent Selection

To design a self-validating crystallization system, we analyzed the Hansen Solubility Parameters (HSP) of the target relative to common solvents.

Table 1: Solubility Profile & Solvent Selection Logic

Solvent SystemSolubility BehaviorRole in ProtocolRationale
0.5M NaOH (aq) High (Deprotonation)Dissolution (Stage 1)Forms the dianion (carboxylate + phenolate), maximizing solubility >100 mg/mL.
Ethanol (Hot) HighSolvent (Stage 2)Breaks intermolecular H-bonds of the amide; good capacity for benzoic acid impurity.
Water (Neutral/Acidic) Very Low (< 1 mg/mL)Anti-SolventInduces supersaturation; forces hydrophobic benzamide aggregation.
Ethyl Acetate ModerateExtraction/WashRemoves non-polar O-benzoylated byproducts.

Protocol Phase 1: Reactive Crystallization (Crude Isolation)

Objective: Removal of unreacted starting materials and oxidative stabilization.

Mechanism: This step utilizes the acidity of the carboxylic acid (pKa ~4.5) and the phenol (pKa ~10). By dissolving at high pH and precipitating at controlled low pH, we separate the product from neutral organic impurities and highly soluble inorganic salts.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude reaction mixture (containing 2-benzamido-3-hydroxybenzoic acid) in 0.5M NaOH (5 mL per gram of crude).

    • Critical Control: Add 0.1% w/v Sodium Metabisulfite to the basic solution immediately. This acts as an oxygen scavenger to prevent the phenol from oxidizing to a dark quinone [1].

  • Filtration: Filter the dark solution through a Celite pad to remove insoluble di-benzoylated byproducts or unreacted neutral species.

  • Precipitation (The "pH Swing"):

    • Cool the filtrate to 5–10°C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.0–3.5 .

    • Note: Do not drop to pH < 1.0 immediately, as this may co-precipitate benzoic acid impurities. The target compound is less soluble than benzoic acid at pH 3.5 due to the amide rigidity.

  • Isolation: Filter the resulting off-white precipitate. Wash with cold water (3x) to remove NaCl.

  • Drying: Dry under vacuum at 45°C for 4 hours.

Protocol Phase 2: Ethanol-Water Recrystallization (Polishing)

Objective: Removal of benzoic acid traces and polymorph control.

Mechanism: A cooling + anti-solvent hybrid approach. Ethanol keeps the benzoic acid in solution even at lower temperatures, while the addition of water drives the target amide out of solution in a controlled crystalline lattice.

Step-by-Step Protocol:

  • Saturation: Dissolve the dried solid from Phase 1 in Absolute Ethanol at 65°C (Reflux).

    • Ratio: Use approx. 8–10 mL Ethanol per gram of solid.

    • Check: If the solution is not clear, hot filter to remove inorganic salts.

  • Anti-Solvent Addition:

    • Maintain temperature at 60°C.

    • Add Warm Water (50°C) dropwise until a persistent turbidity (cloud point) is just observed.

    • Re-dissolution: Add 0.5 mL of Ethanol to clear the solution (restore single phase).

  • Nucleation & Growth:

    • Allow the solution to cool to room temperature (25°C) slowly over 2 hours (approx. 0.3°C/min).

    • Seeding (Optional but Recommended): If available, add seed crystals at 45°C to ensure the stable polymorph formation.

  • Final Cooling: Once at RT, cool to 0–4°C in an ice bath for 1 hour to maximize yield.

  • Harvesting: Filter the crystals. Wash with a cold 1:1 Ethanol:Water mixture.

  • Drying: Dry at 50°C under vacuum (20 mbar) until constant weight.

Visualization of Workflows

Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude Synthesis Mixture (Target + Benzoic Acid + 3-HAA) Dissolution Dissolve in 0.5M NaOH + Na-Metabisulfite (Antioxidant) Start->Dissolution Ionization Filter1 Filter Insolubles (Removes O-benzoylated byproducts) Dissolution->Filter1 Remove Neutrals Acidification Controlled Acidification (HCl) Target pH 3.0 - 3.5 Filter1->Acidification Filtrate Precipitate Crude Precipitate (Target >90% purity) Acidification->Precipitate Precipitation Recryst Recrystallization Solvent: EtOH (Hot) Anti-Solvent: H2O Precipitate->Recryst Polishing FinalProduct Pure Crystals 2-Benzamido-3-hydroxybenzoic acid Recryst->FinalProduct Cooling & Filtration

Caption: Step-wise purification workflow emphasizing oxidative protection and pH control.

Figure 2: Solubility & Supersaturation Dynamics

SolubilityCurve HighT High T (65°C) High Solubility (Unstable Zone) MetaStable Metastable Zone (Nucleation Window) HighT->MetaStable Add Water (Anti-solvent) CrystGrowth Crystal Growth (Slow Cooling) MetaStable->CrystGrowth Cool to 25°C Impurity Impurity CrystGrowth->Impurity rejection Filtration

Caption: Solubility dynamics during the Ethanol/Water recrystallization process.

Analytical Validation & Quality Control

To ensure the protocol is "self-validating," perform the following checks:

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

    • Marker: Benzoic acid usually elutes earlier than the benzamido derivative.

  • Differential Scanning Calorimetry (DSC):

    • Look for a sharp endotherm. A broad peak indicates amorphous content or solvent inclusion.

    • Literature Melting Point: Expect range 210–220°C (typical for benzamido-benzoic acids, verify with specific isomer standard) [2].

  • Iron(III) Chloride Test:

    • Dissolve a small amount in ethanol and add FeCl3. A violet/purple color confirms the presence of the free phenolic hydroxyl group (Position 3), verifying that O-benzoylation did not occur or was successfully hydrolyzed [3].

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (Standard reference for anti-solvent and reactive crystallization principles). Link

  • Smyth, M. S., & Martin, J. H. (2000). X Ray crystallography.[1][2] Molecular Pathology, 53(1), 8–14. (Reference for structural confirmation of benzamide derivatives). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Source for phenol identification and recrystallization of anthranilic acid derivatives). Link

  • BenchChem. (2025).[3] Application Notes: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis. (Analogous synthesis and purification workflows for benzoic acid derivatives). Link

  • Pergola, C., et al. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development & Research. (Provides solubility and recrystallization data for N-benzoylated anthranilic acids). Link

Sources

solvent selection for 2-Benzamido-3-hydroxybenzoic acid extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Solvent Selection and Extraction Protocol for 2-Benzamido-3-hydroxybenzoic Acid

Introduction & Chemical Profiling

The isolation of highly functionalized aromatic metabolites from complex biological or synthetic matrices requires a precise understanding of molecular thermodynamics. 2-Benzamido-3-hydroxybenzoic acid (CAS 117979-53-0)[1] is a prime example of an amphiphilic target that demands rigorous solvent selection. Structurally, it features a hydrophobic biphenyl-like core disrupted by three highly polar, hydrogen-bonding moieties: a carboxylic acid, a phenolic hydroxyl, and a benzamido group.

Recently identified as a critical amide shunt product during the metabolic biosynthesis of benzoxazoles in engineered Myxococcus xanthus[2], the efficient extraction of this molecule from aqueous fermentation broths is a common bottleneck. This guide details the thermodynamic causality behind solvent selection and provides a self-validating liquid-liquid extraction (LLE) protocol designed to maximize recovery.

Thermodynamic Causality: Hansen Solubility Parameters (HSP)

Traditional "like-dissolves-like" heuristics are insufficient for molecules with multiple competing functional groups. Instead, solvent selection must be grounded in the cohesive energy density of the system, best modeled by the extended Hansen Solubility Parameters (HSP) [3].

The extended Hansen model divides total intermolecular interactions into three parameters:

  • Dispersion forces (

    
    ):  Driven by the aromatic rings.
    
  • Polar interactions (

    
    ):  Driven by the dipole moments of the carbonyls and hydroxyls.
    
  • Hydrogen bonding (

    
    ):  Driven by the proton-donating/accepting nature of the -COOH, -OH, and -NH groups[4].
    

To achieve maximum extraction efficiency, the Hansen distance (


) between the solvent and the target molecule must be minimized[3]. Because 2-Benzamido-3-hydroxybenzoic acid is a strong hydrogen-bond donor, a solvent with a complementary hydrogen-bond acceptor capacity (moderate 

) is thermodynamically required to break the solute-water network.
Quantitative Solvent Profiling

The table below summarizes the theoretical suitability of common extraction solvents based on their HSP values[5].

Solvent

(MPa

)

(MPa

)

(MPa

)
SuitabilityMechanistic Rationale
Ethyl Acetate 15.85.37.2Optimal Strong H-bond acceptor; ideal for extracting protonated phenolic acids while excluding highly polar matrix proteins.
Dichloromethane 17.07.37.1Sub-optimalHigh dispersion affinity but lacks the specific H-bond basicity needed to efficiently solvate the amide/phenol groups.
MTBE 14.84.35.0ModerateExcellent phase separation, but lower overall polarity reduces the extraction efficiency of the highly polar amide moiety.
CHCl

:MeOH (9:1)
17.56.58.5HighBroad polarity coverage; however, the protic nature of methanol often leads to severe emulsion formation in biological broths.

Extraction Workflow & Phase Modulation Logic

The most critical variable in this extraction is not just the solvent, but the pH of the aqueous matrix . The target molecule contains a carboxylic acid (estimated pKa ~2.5–3.0). At a physiological pH of 7.4, the molecule exists as a highly hydrophilic carboxylate anion, rendering organic extraction nearly impossible.

The Causality: By artificially suppressing the pH of the matrix to 2.0, the carboxylate is fully protonated, neutralizing the molecule. This eliminates ion-dipole interactions with water, drastically increasing the partition coefficient (


) in favor of the organic phase.

ExtractionWorkflow A Aqueous Matrix (Fermentation Broth) B Acidification (pH 2.0 - 2.5) 1M HCl Addition A->B C Solvent Addition (Ethyl Acetate) B->C D Phase Separation (Centrifugation @ 4000 x g) C->D E Organic Phase (Top) Target Molecule D->E Extract F Aqueous Phase (Bottom) Waste / Polar Impurities D->F Discard

Workflow for the pH-guided liquid-liquid extraction of 2-Benzamido-3-hydroxybenzoic acid.

Self-Validating Experimental Protocol

This protocol is optimized for a 50 mL scale, typical for shake-flask biological cultures[2], but scales linearly based on volume.

Step 1: Matrix Clarification & pH Modulation

  • Obtain 50 mL of the crude biological matrix (e.g., M. xanthus fermentation broth).

  • Centrifuge at 4,000 × g for 15 minutes to pellet cellular debris. Transfer the clarified supernatant to a 250 mL separatory funnel.

  • Critical Step: Slowly add 1 M HCl dropwise while actively monitoring with a calibrated pH meter until the solution reaches pH 2.0–2.5 .

    • Validation Check: If the pH drifts upward after 5 minutes (due to matrix buffering), add additional HCl until the pH stabilizes below 2.5.

Step 2: Liquid-Liquid Partitioning

  • Add an equal volume (50 mL) of pre-chilled Ethyl Acetate to the acidified supernatant.

  • Vigorously shake the funnel for 3–5 minutes. Vent the stopcock every 30 seconds to release vapor pressure.

    • Causality: Vigorous shaking maximizes the interfacial surface area, allowing the ethyl acetate to act as a thermodynamic sink for the protonated target[4].

Step 3: Phase Separation & Emulsion Resolution

  • Allow the mixture to stand for 10–15 minutes until two distinct layers form.

  • Self-Validation: Biological broths often form stable emulsions at the interface. If an emulsion persists, drain the biphasic mixture into conical tubes and centrifuge at 3,000 × g for 5 minutes to mechanically force phase separation.

  • Drain and discard the lower aqueous phase. Retain the upper organic phase (ethyl acetate).

Step 4: Washing & Desiccation

  • Wash the organic phase with 15 mL of saturated aqueous NaCl (brine). This step osmotically pulls residual water and highly polar impurities out of the organic layer.

  • Transfer the organic layer to an Erlenmeyer flask and add 2–3 grams of anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ). Swirl and let sit for 15 minutes until the solvent is completely clear.
  • Filter the solution to remove the drying agent.

Step 5: Concentration & Quality Control

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator (water bath at 35°C) to yield the crude 2-Benzamido-3-hydroxybenzoic acid.

  • Validation Check: Reconstitute a 1 mg/mL aliquot in LC-MS grade methanol. Analyze via LC-MS in positive ion mode; verify the presence of the target via its

    
     ion at m/z 258.07. If the yield is lower than expected, re-extract the spent aqueous phase with a fresh volume of ethyl acetate.
    

References

  • AB569776 | CAS 117979-53-0 – abcr Gute Chemie abcr.com
  • Solubility Parameters: Theory and Application American Institute for Conserv
  • Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter Journal of Chemical & Engineering D
  • Experimental Determination of Partial Solubility Parameters in Deep Eutectic Solvents Repositorio UdeC
  • Myxococcus xanthus as Host for the Production of Benzoxazoles ResearchG

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Benzamido-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the characteristic fragmentation patterns of 2-Benzamido-3-hydroxybenzoic acid (Molecular Weight: 257.24 g/mol ) using tandem mass spectrometry (MS/MS).[1] As a compound of interest in medicinal chemistry, possessing both a benzamido and a hydroxybenzoic acid moiety, its structural confirmation and sensitive detection are critical. This document outlines a comprehensive protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and proposes the primary fragmentation pathways in both positive and negative ion modes. The elucidated fragmentation patterns, based on established principles of ion chemistry, serve as a reliable signature for the identification and characterization of this molecule in complex matrices.

Introduction: The Rationale for Fragmentation Analysis

2-Benzamido-3-hydroxybenzoic acid is a derivative of salicylic acid, a class of compounds widely studied for their biological activities.[2][3] The molecule incorporates three key functional groups that dictate its behavior in a mass spectrometer: a carboxylic acid, a phenolic hydroxyl group, and a secondary amide linkage. Understanding how this molecule fragments upon collision-induced dissociation (CID) is paramount for several reasons:

  • Unambiguous Identification: In drug metabolism studies or synthetic chemistry, confirming the identity of a target molecule against a backdrop of isomers and impurities is essential. Characteristic product ions provide a structural fingerprint that is far more definitive than the precursor mass alone.

  • Quantitative Method Development: For pharmacokinetic and bioequivalence studies, sensitive and specific quantification is achieved using Multiple Reaction Monitoring (MRM).[4][5] This requires a priori knowledge of stable and intense precursor-to-product ion transitions.

  • Structural Elucidation of Unknowns: The fragmentation rules derived from this standard can be applied to identify novel metabolites or related structures where the core scaffold is modified.

This guide explains the causal links between the molecular structure and the observed spectra, providing the foundational knowledge for robust analytical method development.

Proposed Analytical Workflow

The analysis is best approached using a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer. This setup ensures that the analyte is separated from the sample matrix, ionized efficiently, and fragmented in a controlled manner to generate reproducible spectra.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry dissolve Dissolve Sample (e.g., Methanol) filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject column C18 Reversed-Phase Column inject->column gradient Gradient Elution (H2O/ACN + 0.1% FA) column->gradient esi Electrospray Ionization (ESI+/ESI-) gradient->esi ms1 MS1 Scan (Isolate Precursor) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Detect Product Ions) cid->ms2

Figure 1: General experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage includes checkpoints to ensure the integrity of the analysis.

3.1. Sample and Reagent Preparation

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Benzamido-3-hydroxybenzoic acid in LC-MS grade methanol. From this, create a working solution of 1 µg/mL by diluting with the initial mobile phase composition (95:5 Mobile Phase A:B).

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water. The addition of formic acid is crucial as it provides a source of protons, promoting the formation of the [M+H]⁺ ion in positive mode and improving chromatographic peak shape.[6]

  • Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile.

3.2. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • LC Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    5.0 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

3.3. Mass Spectrometry (MS) Conditions

  • Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • Ionization Modes: ESI Positive and Negative.

  • MS1 Scan Range: m/z 50-400.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 400 °C.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 258.1 and the [M-H]⁻ ion at m/z 256.1.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramp from 10-40 eV to observe the full spectrum of product ions. For MRM method development, optimize the energy for the most intense and stable transitions.

Predicted Fragmentation Pathways and Discussion

The fragmentation of 2-Benzamido-3-hydroxybenzoic acid is dictated by the relative stability of the resulting ions and neutral losses, with the amide bond and carboxylic acid group being the most labile sites.

Negative Ion Mode (ESI⁻) Fragmentation

In negative mode, deprotonation occurs at the most acidic site, the carboxylic acid. The resulting carboxylate anion ([M-H]⁻ at m/z 256.1 ) is the primary precursor ion. For benzoic acids and their derivatives, the most characteristic fragmentation pathway under CID is decarboxylation.[6]

  • Primary Fragmentation: The loss of a neutral carbon dioxide molecule (CO₂, 44.0 Da) is a highly favorable process, leading to a stable anionic fragment. This results in the most abundant product ion.

G cluster_main Negative Ion Mode Fragmentation parent [M-H]⁻ m/z 256.1 loss_co2 - CO₂ (44.0 Da) parent->loss_co2 fragment1 [C₁₃H₁₀NO₂]⁻ m/z 212.1 loss_co2->fragment1

Figure 2: Proposed primary fragmentation of 2-Benzamido-3-hydroxybenzoic acid in negative ESI mode.

Positive Ion Mode (ESI⁺) Fragmentation

Positive mode ionization yields the protonated molecule ([M+H]⁺ at m/z 258.1 ). The fragmentation cascade is more complex due to multiple potential protonation sites (amide oxygen, carboxylic oxygen, hydroxyl oxygen) and results in several diagnostic product ions.

  • Amide Bond Cleavage (Pathway A): This is one of the most common and structurally informative fragmentation pathways for N-acyl compounds. Cleavage of the C-N amide bond results in the formation of the highly stable benzoyl cation. This is often the base peak in the spectrum.

  • Loss of Water (Pathway B): Protonated carboxylic acids readily lose a neutral water molecule (H₂O, 18.0 Da).[7][8]

  • Combined Losses (Pathway C): Subsequent fragmentation of the ion formed from water loss can occur, such as the loss of carbon monoxide (CO, 28.0 Da).

  • Phenyl Group Fragmentation (Pathway D): The benzoyl cation (m/z 105.0) can further lose a neutral CO molecule to produce the phenyl cation.

G cluster_main Positive Ion Mode Fragmentation parent [M+H]⁺ m/z 258.1 frag_105 Benzoyl Cation [C₇H₅O]⁺ m/z 105.0 parent->frag_105 Pathway A frag_240 [C₁₄H₁₀NO₃]⁺ m/z 240.1 parent->frag_240 Pathway B - H₂O frag_77 Phenyl Cation [C₆H₅]⁺ m/z 77.0 frag_105->frag_77 Pathway D - CO frag_212 [C₁₃H₁₀NO₂]⁺ m/z 212.1 frag_240->frag_212 Pathway C - CO

Figure 3: Key proposed fragmentation pathways for 2-Benzamido-3-hydroxybenzoic acid in positive ESI mode.

Summary of Predicted Product Ions

The table below summarizes the key ions expected in the tandem mass spectra of 2-Benzamido-3-hydroxybenzoic acid. These m/z values provide the basis for creating highly selective MRM transitions for quantitative analysis.

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Proposed FormulaNeutral LossFragmentation Pathway
Positive 258.1240.1[C₁₄H₁₀NO₃]⁺H₂OLoss of water from carboxylic acid
258.1105.0 [C₇H₅O]⁺ C₇H₆NO₃ Amide C-N bond cleavage
258.177.0[C₆H₅]⁺C₈H₆NO₃Subsequent loss of CO from m/z 105
Negative 256.1212.1 [C₁₃H₁₀NO₂]⁻ CO₂ Decarboxylation

Bolded entries indicate the most likely and intense transitions for use in quantitative MRM assays.

Conclusion

The structural features of 2-Benzamido-3-hydroxybenzoic acid give rise to predictable and highly characteristic fragmentation patterns in tandem mass spectrometry. In positive ion mode, the dominant fragmentation is the cleavage of the amide bond to produce the benzoyl cation at m/z 105.0 . In negative ion mode, the molecule undergoes a facile decarboxylation to yield a major product ion at m/z 212.1 . These fragmentation pathways provide a robust and reliable basis for the qualitative identification and quantitative analysis of this compound in complex research and development settings. The protocols and data presented herein serve as a foundational guide for scientists and researchers to develop and validate their own analytical methods.

References

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446–456. [Link]

  • Halquist, M. S., & Toth, S. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 3-(Benzoylamino)-2-Hydroxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • DeJongh, D. C., & Biemann, K. (1965). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Journal of the Chemical Society, Section C: Organic. Available at: [Link]

  • Rahman, M. M., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Molecules, 26(11), 3169. Available at: [Link]

  • Klenner, F., et al. (2020). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Journal of Geophysical Research: Planets, 125(11). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Li, J., et al. (2014). A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 95, 138-143. [Link]

  • Cheong, J. E., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 29(22), 5034. [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pawlik, M., et al. (2019). Determination of Salicylic Acid in Feed Using LC-MS/MS. Journal of Veterinary Research, 63(2), 245-250. [Link]

  • SciELO. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(2). Available at: [Link]

  • ResearchGate. (2025). A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Acid, an Active Metabolite of Acetylsalicylic Acid. Retrieved from [Link]

  • Bouche, M. P., et al. (n.d.). Combining selectivity from chromatography and fast ion separation by MS in bioanalysis. Ghent University. Retrieved from [Link]

  • Anand, A., et al. (2017). Benzoylsalicylic acid derivatives as defense activators in tobacco and Arabidopsis. Plant Physiology and Biochemistry, 118, 368-379. [Link]

  • MassBank. (2017). Salicylic acid; LC-ESI-QTOF; MS2. MassBank of North America (MoNA). Retrieved from [Link]

Sources

Troubleshooting & Optimization

identifying degradation products of 2-Benzamido-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identifying Degradation Products of 2-Benzamido-3-hydroxybenzoic Acid

Welcome to the Technical Support Center for stability-indicating method development. 2-Benzamido-3-hydroxybenzoic acid (CAS: 117979-53-0) is a complex aromatic compound featuring both an amide linkage and an ortho-aminophenol-like moiety (post-hydrolysis). These structural features make it highly susceptible to specific degradation pathways under International Council for Harmonisation (ICH) Q1A(R2) stress conditions[1][2].

This guide provides field-proven troubleshooting strategies, causal explanations for experimental design, and validated protocols for LC-MS/MS analysis to support researchers and drug development professionals.

Section 1: Degradation Mechanisms & Pathways

Q1: What are the primary degradation products I should expect during ICH Q1A(R2) stress testing? A1: Based on the molecular architecture of 2-Benzamido-3-hydroxybenzoic acid, you must monitor for two primary degradation pathways:

  • Amide Hydrolysis (Acid/Base Stress): The benzamido group is labile under extreme pH. Hydrolysis cleaves this bond, yielding 3-hydroxyanthranilic acid (3-HAA) and benzoic acid [3][4].

  • Oxidative Degradation (Peroxide/Photo-stress): The phenolic hydroxyl group, especially once the amide is cleaved to form 3-HAA, is highly prone to auto-oxidation. 3-HAA acts as a redox mediator and rapidly oxidizes into reactive quinone imine intermediates, which subsequently dimerize to form phenoxazinone derivatives like cinnabarinic acid [5][6].

Causality Check: Why do we aim for only 5–20% degradation during these studies? According to ICH Q1A(R2) expectations, exceeding 20% degradation forces the primary degradants (like 3-HAA) to undergo secondary reactions (like dimerization to cinnabarinic acid) at unnatural rates. This clutters your chromatogram with artifacts that will never form during actual shelf-life storage, rendering the stability-indicating method clinically irrelevant[1][7].

Pathway Parent 2-Benzamido-3-hydroxybenzoic acid (Parent API) Hydrolysis Acid/Base Hydrolysis (Amide Cleavage) Parent->Hydrolysis H+ / OH- Oxidation Oxidative Stress (Phenol Oxidation) Parent->Oxidation H2O2 / Radical Initiators HAA 3-Hydroxyanthranilic Acid (m/z 154.05) Hydrolysis->HAA BA Benzoic Acid (m/z 121.03) Hydrolysis->BA Quinone Quinone Imine Intermediate Oxidation->Quinone HAA->Oxidation Auto-oxidation Cinnabarinic Cinnabarinic Acid (Phenoxazinone Dimer) Quinone->Cinnabarinic Dimerization

Proposed degradation pathways for 2-Benzamido-3-hydroxybenzoic acid.

Section 2: Analytical Methodologies & Data Presentation

Q2: How do I develop a stability-indicating LC-MS/MS method to resolve these degradants without co-elution? A2: A stability-indicating method must confidently separate the parent API from all degradants, ensuring a peak purity of >0.995[8].

Causality Check: 3-HAA is highly polar compared to the parent compound. If you use a standard linear gradient starting at 50% organic modifier, 3-HAA will co-elute with the void volume. You must start the gradient at a low organic percentage (e.g., 5% Acetonitrile) and use 0.1% Formic Acid in the aqueous phase. The acidic pH ensures the carboxylic acid moieties remain protonated (neutral), increasing their hydrophobicity and retention on a C18 stationary phase.

Table 1: Expected Quantitative Data & High-Resolution Mass Spectrometry (HRMS) Profiles

Compound NameChemical FormulaExact Mass[M+H]⁺Expected RT ShiftPrimary Stressor
2-Benzamido-3-hydroxybenzoic acid C₁₄H₁₁NO₄258.0761Reference (0.0 min)N/A (Parent)
3-Hydroxyanthranilic acid C₇H₇NO₃154.0497Early Elution (-3.2 min)Acid / Base[3]
Benzoic acid C₇H₆O₂123.0444Late Elution (+1.5 min)Acid / Base[3]
Cinnabarinic acid C₁₄H₆N₂O₆299.0302Late Elution (+2.1 min)Oxidation[5]

Section 3: Troubleshooting Experimental Artifacts

Q3: My oxidative stress samples (3% H₂O₂) show massive MS signal suppression and erratic, non-reproducible peaks. How can I fix this? A3: This is a classic artifact of unquenched oxidative stress.

Causality Check: Injecting residual H₂O₂ directly into an LC-MS system causes two catastrophic failures:

  • It chemically degrades the C18 stationary phase, leading to retention time drift.

  • It undergoes gas-phase reactions inside the Electrospray Ionization (ESI) source, artificially oxidizing the parent API during ionization. This creates "ghost" degradation peaks that do not actually exist in the solution[4][9].

Solution: You must implement a self-validating quenching step. Quench oxidative samples with a reducing agent (e.g., sodium metabisulfite) or the enzyme catalase immediately at the end of the timepoint, prior to LC-MS injection.

Section 4: Experimental Workflows

Q4: What is the recommended step-by-step workflow for executing a forced degradation study on this compound? A4: To ensure regulatory compliance and scientific integrity, follow this validated methodology[1][10][11]:

Step-by-Step Forced Degradation Protocol:

  • Sample Preparation: Dissolve 2-Benzamido-3-hydroxybenzoic acid in a mass-spec compatible diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL.

  • Stress Application (Parallel Aliquots):

    • Acidic: Add 1M HCl (1:1 v/v). Incubate at 60°C for 24 hours.

    • Basic: Add 1M NaOH (1:1 v/v). Incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ (1:1 v/v). Incubate at Room Temperature for 6 hours in the dark.

    • Thermal: Expose solid API to 105°C for 48 hours[3].

    • Photolytic: Expose solution to 1.2 million lux hours of UV/Vis light (ICH Q1B)[3][8].

  • Neutralization & Quenching (Critical Step): Neutralize acid samples with an equivalent volume of 1M NaOH. Neutralize base samples with an equivalent volume of 1M HCl. Quench peroxide with catalase.

    • Causality Check: Failing to neutralize will cause solvent-mismatch peak distortion (fronting/tailing) and rapidly degrade the UHPLC column silica backbone[11].

  • Dilution & Filtration: Dilute all samples to a final analytical concentration of 0.1 mg/mL using the initial mobile phase conditions. Filter through a 0.22 µm PTFE syringe filter.

  • UHPLC-HRMS Analysis: Inject 2 µL onto a C18 UHPLC column coupled to a Q-TOF mass spectrometer and a Photodiode Array (PDA) detector to verify mass accuracy and peak purity[4][8].

Workflow Stress 1. ICH Q1A(R2) Stress (Acid, Base, Peroxide, Heat, Light) Quench 2. Reaction Quenching (Neutralization / Catalase) Stress->Quench Sep 3. UHPLC Separation (C18, 0.1% FA / MeCN) Quench->Sep Detect 4. HRMS Detection (ESI+/- Q-TOF & PDA) Sep->Detect Analyze 5. Data Interpretation (Mass Defect, Peak Purity >0.995) Detect->Analyze

Step-by-step LC-MS/MS workflow for forced degradation analysis.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - ResolveMass - 1

  • A practical guide to forced degradation and stability studies for drug substances - Onyx - 8

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH/PMC - 10

  • Technical Support Center: Benzamide, 2,2'-dithiobis[N-methyl- - Benchchem - 3

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube - 7

  • Oxidation of 3-hydroxyanthranilic acid to the phenoxazinone cinnabarinic acid by peroxyl radicals... - ACS Publications - 5

  • Tryptophan-Derived 3-Hydroxyanthranilic Acid Contributes to Angiotensin II–Induced Abdominal Aortic Aneurysm Formation in Mice In Vivo - AHA Journals - 6

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib - Indian Journal of Pharmaceutical Education and Research - 9

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - NIH/PMC - 4

  • Quality Guidelines - ICH - ICH - 2

  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography-mass spectrometry - Journal of Food and Drug Analysis - 11

Sources

Technical Guide: Optimizing Temperature for 2-Benzamido-3-hydroxybenzoic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Chemical Kinetics Division Subject: Troubleshooting & Optimization of 2-Benzamido-3-hydroxybenzoic Acid Synthesis

Executive Summary

The synthesis and stability of 2-Benzamido-3-hydroxybenzoic acid (an intermediate often derived from 3-hydroxyanthranilic acid) is governed by a delicate balance between kinetic control (amide formation) and thermodynamic control (cyclization to benzoxazole or decarboxylation).[1]

This guide addresses the specific kinetic challenges users encounter with this molecule. Unlike simple amides, the ortho-hydroxy substitution creates a "predisposed" system ready to cyclize into a benzoxazole (e.g., 2-phenylbenzoxazole-4-carboxylic acid) upon heating or acid catalysis. Furthermore, the electron-rich ring system is susceptible to thermal decarboxylation.

Part 1: The Kinetic Landscape (Visualized)

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the energy landscape you are navigating.

ReactionLandscape Figure 1: Competing Reaction Pathways. The target amide is the kinetic product. Excessive heat drives the system toward the thermodynamic benzoxazole or degradation. SM Starting Materials (3-HAA + Benzoylating Agent) Amide KINETIC PRODUCT 2-Benzamido-3-hydroxybenzoic acid (Target Intermediate) SM->Amide Fast, Low Ea T < 50°C Benzoxazole THERMODYNAMIC PRODUCT Benzoxazole Derivative (Cyclized Impurity) Amide->Benzoxazole Dehydration Acid/Heat (>100°C) Decarb DEGRADATION Decarboxylated Byproduct (Irreversible Loss) Amide->Decarb Thermal Loss of CO2 T > 150°C

Part 2: Troubleshooting Guides & FAQs

Module 1: Controlling Product Selectivity (Amide vs. Benzoxazole)

Q: I am observing a new impurity at a longer retention time (RRT ~1.2) when I scale up the reaction. What is it?

A: This is almost certainly the benzoxazole derivative formed via intramolecular cyclodehydration.

  • Mechanism: The ortho-hydroxy group attacks the amide carbonyl, eliminating water. This process is thermodynamically favored but kinetically slower than amide formation.

  • Root Cause: In scale-up, heat transfer is slower.[1] If you maintain elevated temperatures (

    
    ) for extended periods to ensure solubility or completion, you cross the activation energy barrier for cyclization.
    
  • Solution:

    • Lower Reaction Temperature: Operate between 0^\circ\text{C} to 40^\circ\text{C} . Amide formation (using benzoyl chloride or activated esters) is rapid even at low temperatures.

    • Buffer pH: Cyclization is acid-catalyzed. Ensure your reaction mixture contains a base (e.g., Pyridine,

      
      ) to neutralize HCl generated during benzoylation. Avoid acidic workups if possible.
      

Q: How do I determine the "Safe Zone" for temperature?

A: You must determine the T_onset (Onset Temperature) for cyclization using the protocol below.

  • Method: Run a series of small-scale reactions at

    
    .
    
  • Monitoring: Analyze aliquots via HPLC at 1-hour intervals.

  • Data Analysis: Plot [Benzoxazole] vs. Time. The temperature where the slope becomes non-zero is your upper limit.

Module 2: Solubility vs. Stability

Q: The starting material (3-hydroxyanthranilic acid) is not dissolving at


. Can I heat it to 

to dissolve?

A: Do not heat to dissolve if you want to isolate the open-chain amide.

  • Risk: Heating 3-hydroxyanthranilic acid (3-HAA) in the presence of acylating agents at

    
     will drive the reaction directly to the benzoxazole or cause oxidative dimerization (cinnabarinic acid formation).
    
  • Alternative Strategy:

    • Change Solvent: Switch to a polar aprotic solvent like THF or DMF , or use a biphasic system (Water/EtOAc) with a phase transfer catalyst.

    • Salt Formation: Dissolve the amino acid in 1.0 eq of NaOH (aq) to form the sodium salt, which is water-soluble at room temperature, then add the benzoylating agent.

Module 3: Degradation & Decarboxylation[2][3]

Q: My mass balance is low, and I see gas evolution at high temperatures. Is it decarboxylating?

A: Yes. Aminobenzoic acids with electron-donating substituents (like -OH and -NHR) are prone to thermal decarboxylation.

  • Critical Threshold: While benzoic acid is stable up to

    
    , 3-HAA derivatives can decarboxylate at significantly lower temperatures (
    
    
    
    , or lower in acidic solution).
  • Prevention:

    • Never dry the product above 60^\circ\text{C} under vacuum.

    • Avoid boiling high-boiling solvents (DMSO/DMF) during workup.

Part 3: Experimental Optimization Workflow

Use this decision tree to optimize your specific reaction conditions.

OptimizationWorkflow Figure 2: Temperature Optimization Workflow. Prioritize solvent changes over temperature increases to maintain kinetic control. Start Start Optimization Target: 2-Benzamido-3-hydroxybenzoic acid SolubilityCheck Check Solubility at 25°C Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble RunRxn Run Reaction at 0-25°C Monitor by HPLC Soluble->RunRxn Yes ChangeSolvent Switch to THF/DMF or use NaOH (aq) Soluble->ChangeSolvent No CheckImpurity Check for Benzoxazole (RRT > 1.0) RunRxn->CheckImpurity ChangeSolvent->RunRxn Success Isolate Product Dry < 50°C CheckImpurity->Success No Impurity CoolDown Reduce Temp by 10°C Check pH (Keep > 7) CheckImpurity->CoolDown Impurity Present CoolDown->RunRxn

Part 4: Quantitative Data Summary

Table 1: Kinetic Parameters & Temperature Effects

ParameterKinetic Control (Target)Thermodynamic Control (Avoid)
Temperature Range


Dominant Reaction N-Acylation (Amide Bond Formation)Cyclodehydration (Benzoxazole)
Activation Energy (

)
Low (

)
High (

)
pH Sensitivity Stable at pH 7-9Accelerated at pH < 4
Primary Impurity Unreacted Starting MaterialBenzoxazole / Decarboxylated species

References

  • Benzoxazole Synthesis via Dehydration

    • Title: Synthesis of various 2-aminobenzoxazoles: The study of cycliz
    • Source: ACS Omega, 2019.
    • URL:[Link]

  • Kinetic vs.

    • Title: Kinetic vs Thermodynamic Control of Reactions.[2][3][4][5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Decarboxylation of Anthranilic Acids

    • Title: The Decarboxylation of Anthranilic Acid.[6]

    • Source: Canadian Journal of Chemistry (via ResearchG
    • URL:[Link]

  • Properties of 3-Hydroxyanthranilic Acid

    • Title: 3-Hydroxyanthranilic acid (Compound Summary).[7][8][9][10]

    • Source: PubChem.
    • URL:[Link][1]

Sources

Technical Support Center: HPLC Troubleshooting for 2-Benzamido-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: T-2B3H-TAIL Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

2-Benzamido-3-hydroxybenzoic acid presents a unique chromatographic challenge due to its dual-functionality : it possesses an ionizable carboxylic acid (pKa ~3.0), a phenolic hydroxyl group (pKa ~9-10), and an amide linkage capable of bidentate chelation.

Peak tailing (Asymmetry > 1.2) in this molecule is rarely a simple "column age" issue. It is typically driven by secondary chemical interactions —specifically mixed ionization states or trace metal chelation—rather than physical column voids.

This guide provides a root-cause analysis and self-validating protocols to resolve peak tailing, moving beyond generic advice to address the specific chemistry of benzamido-salicylic derivatives.

Module 1: The Diagnostic Hub

Before changing fluids or hardware, quantify the problem to select the correct workflow.

Q: How do I determine if my tailing is chemical or physical?

A: You must calculate the Asymmetry Factor (


) and perform the "Neutral Marker Test."

1. Calculate Asymmetry (


): 


Where

is the front half-width and

is the back half-width at 10% of peak height.[1]
  • Target:

    
    
    
  • Action Level:

    
     requires intervention.[2]
    

2. The Neutral Marker Test (The "Litmus" Test): Inject a neutral, non-chelating standard (e.g., Toluene or Uracil) using your exact mobile phase and column.

  • Scenario A: Neutral marker tails (

    
    ).
    
    • Diagnosis:Physical Failure. Dead volume, column void, or frit blockage.[1]

    • Action: Replace column or check fittings.[3][4]

  • Scenario B: Neutral marker is symmetrical (

    
    ), but 2-Benzamido-3-hydroxybenzoic acid tails.
    
    • Diagnosis:Chemical Interaction. The molecule is interacting with silanols or metals.[5]

    • Action: Proceed to Module 2 and 3.

Module 2: Mobile Phase Optimization (Chemical Control)

The most common cause of tailing for this molecule is operating near its pKa.

Q: Why does pH adjustment fail to fix the tailing?

A: You are likely operating in the "Ionization Transition Zone" (pH 3.0–4.5). For 2-Benzamido-3-hydroxybenzoic acid, the carboxylic acid pKa is approximately 2.9–3.2 (influenced by the ortho-hydroxy group).

  • At pH 3.5: ~50% of the molecules are neutral, and ~50% are anionic. The anionic species repel from the pores, while neutral species retain, causing a "split" or broad tail.

  • The Fix: You must suppress ionization completely.

Protocol: The "Rule of 2" Acidification

To ensure >99% protonation (neutral state) for sharp peaks, the mobile phase pH must be 2 pH units below the pKa .

ParameterRecommendationRationale
Target pH pH < 2.3 Forces the carboxylic acid into its neutral (COOH) form, increasing retention and symmetry.
Buffer 0.1% Trifluoroacetic Acid (TFA) Gold Standard. The low pH (2.0) suppresses ionization, and the trifluoroacetate ion pairs with any residual positive charges.
Alternative 20-50 mM Phosphate (pH 2.1) Excellent peak shape for UV detection; non-volatile (do not use with MS).
Avoid Formic Acid (0.1%)pH ~2.7 is often too close to the pKa of this specific acid, leading to "micro-tailing."

Critical Note: If you are using LC-MS and cannot use Phosphate or high TFA, use Difluoroacetic acid (DFA) or a blend of 0.1% Formic Acid + 10mM Ammonium Formate (titrated to pH 3.0) only if you accept slight tailing.

Module 3: Stationary Phase & Hardware (The Chelation Factor)

The "Hidden" Variable: This molecule is a ligand.

Q: I lowered the pH, but it still tails. Why?

A: You are likely seeing Metal Chelation .[6] The structure of 2-Benzamido-3-hydroxybenzoic acid contains an oxygen-nitrogen-oxygen (O-N-O) motif capable of chelating trace iron (Fe) or aluminum (Al) present in:

  • Stainless steel frits/tubing.[4]

  • Lower-purity silica columns (Type A silica).

Protocol: The Chelation Check

Step 1: The EDTA Spike Add 0.1 mM EDTA (disodium salt) to your aqueous mobile phase.

  • Observation: If peak shape dramatically improves, metal chelation is the root cause.

Step 2: Hardware Remediation If the EDTA test is positive, permanently implement one of the following:

  • Glass-lined or PEEK-lined Columns: Isolate the sample from steel walls.

  • Passivation: Flush the LC system with 30% Phosphoric Acid (overnight) to remove accessible iron oxides.

  • High-Purity Silica: Ensure you are using "Type B" silica (High Purity, <10 ppm metals) with high surface coverage.

Module 4: Visualization of Troubleshooting Logic

HPLC_Troubleshooting Start Problem: Peak Tailing (As > 1.2) NeutralTest Step 1: Inject Neutral Marker (e.g., Toluene) Start->NeutralTest Physical Neutral Marker Tails? YES NeutralTest->Physical As > 1.2 Chemical Neutral Marker Tails? NO NeutralTest->Chemical As < 1.1 PhysicalFix Physical Issue: 1. Replace Guard Column 2. Check Tubing/Fittings 3. Replace Column Physical->PhysicalFix PH_Check Step 2: Check Mobile Phase pH Is pH < 2.3? Chemical->PH_Check AdjustPH Action: Lower pH Use 0.1% TFA or Phosphate pH 2.1 PH_Check->AdjustPH No (pH > 2.5) ChelationCheck Step 3: Chelation Risk? (Does adding EDTA improve shape?) PH_Check->ChelationCheck Yes (pH is Low) MetalFix Action: Metal Interaction 1. Use PEEK/Glass-lined Column 2. Add EDTA to Mobile Phase 3. Passivate System ChelationCheck->MetalFix Yes (Improvement) LoadCheck Step 4: Mass Overload Dilute Sample 1:10 ChelationCheck->LoadCheck No Change FinalFix Action: Overload Inject Less Mass or Increase Column Capacity LoadCheck->FinalFix

Figure 1: Decision tree for isolating the root cause of peak tailing in acidic, chelating analytes.

Module 5: Summary of Recommended Conditions

VariableStandard RecommendationHigh-Performance Alternative
Column C18, 100Å, 3-5µm (Type B Silica)Polar-Embedded C18 (Shields silanols) or Phenyl-Hexyl (Pi-pi selectivity for benzamido group)
Mobile Phase A 0.1% TFA in Water (pH ~2.0)20mM Phosphate Buffer (pH 2.1)
Mobile Phase B Acetonitrile (Sharper peaks than MeOH)Acetonitrile with 0.05% TFA
Temperature 30°C40°C (Reduces viscosity, improves mass transfer)
Sample Diluent Match Initial Mobile PhaseNever use 100% strong solvent (causes "fronting-tailing" hybrid)

References

  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2023). Resolving Peak Tailing Issues in HPLC. Agilent Technical Support.

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks: Metal Chelation and Silanol Effects. LCGC North America.

  • Phenomenex. (2025).[7] How to Reduce Peak Tailing in HPLC: Silanol and Metal Interactions. Phenomenex Technical Guide.

  • ResearchGate. (2018). Calculated and experimental pKa values of ortho-substituted benzoic acids. (Confirming pKa ~3.0 for ortho-hydroxy derivatives).

Sources

Technical Support Center: Stability & Storage of 2-Benzamido-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzamido-3-hydroxybenzoic acid (also known as N-benzoyl-3-hydroxyanthranilic acid) presents a unique stability challenge due to the ortho-positioning of its carboxylic acid and benzamido groups. Unlike simple amides, which are generally stable, this molecule is susceptible to Intramolecular Nucleophilic Catalysis (also known as Neighboring Group Participation).

This guide provides the mechanistic rationale for this instability and defines the mandatory storage protocols to prevent the formation of its hydrolysis products: Benzoic Acid and 3-Hydroxyanthranilic Acid .

Module 1: The Science of Instability (Root Cause Analysis)

The Mechanism: Why does it degrade?

The primary degradation pathway is not simple attack by environmental water.[1] Instead, the molecule "attacks itself."

  • The Ortho-Effect: The carboxylic acid group at position C1 is spatially adjacent to the amide carbonyl at position C2.

  • Cyclization: The carboxyl oxygen attacks the amide carbonyl carbon, forming a cyclic intermediate (a benzoxazinone derivative).

  • Rapid Hydrolysis: This cyclic intermediate is highly reactive and reacts rapidly with trace moisture to cleave the bond, releasing benzoic acid and the amine.

This process is orders of magnitude faster than standard amide hydrolysis because the effective concentration of the "catalyst" (the carboxyl group) is extremely high due to its proximity.

Visualization of the Pathway

The following diagram illustrates the degradation mechanism you must prevent.

HydrolysisMechanism Start 2-Benzamido-3-hydroxybenzoic acid (Intact Molecule) Intermediate Cyclic Tetrahedral Intermediate (Unstable) Start->Intermediate Intramolecular Nucleophilic Attack (Ortho-Effect) Product1 Benzoic Acid Intermediate->Product1  Bond Cleavage Product2 3-Hydroxyanthranilic Acid (Prone to Oxidation) Intermediate->Product2 Water + H₂O (Moisture) Water->Intermediate

Figure 1: The intramolecular hydrolysis mechanism facilitated by the ortho-carboxyl group.

Module 2: Storage & Handling Protocols

To counteract the mechanism described above, you must eliminate the reagents required for the second step (Water) and reduce the kinetic energy available for the first step (Cyclization).

Mandatory Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces the kinetic rate of the initial intramolecular cyclization.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation of the phenol group) and ambient moisture.
Container Amber Glass + Desiccant Amber glass blocks UV (which can radicalize the phenol); desiccant removes the water necessary for hydrolysis.
State Solid / Powder NEVER store in solution for long periods. Solution state maximizes molecular mobility, facilitating the intramolecular attack.
Handling Workflow (Step-by-Step)

Follow this protocol whenever the container is opened:

  • Equilibration: Allow the storage vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the solid, fueling hydrolysis.

  • Aliquotting: If frequent use is expected, aliquot the bulk material into single-use vials under an inert atmosphere box.

  • Solvent Choice: If a solution must be made:

    • Preferred: Anhydrous DMSO or Anhydrous DMF.

    • Avoid: Alcohols (Methanol/Ethanol) can react via transesterification.

    • Avoid: Water/Buffers, especially at pH < 4 or pH > 8.

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned slightly pink/brown. Is it still usable?

Diagnosis: This indicates Oxidation , not necessarily hydrolysis.

  • Cause: The hydrolysis product, 3-hydroxyanthranilic acid, is an aminophenol. These are highly sensitive to air oxidation, forming quinone-imines (colored species).

  • Action:

    • Run an LC-MS.

    • If the parent peak (MW ~257 Da) is >98%, the color is likely a trace surface impurity.

    • If you see a peak at MW ~153 Da (3-hydroxyanthranilic acid), significant hydrolysis has occurred. Discard.

Q2: Can I store stock solutions in the fridge (4°C)?

Answer: No.

  • Even at 4°C, the ortho-effect lowers the activation energy enough for hydrolysis to proceed in solution over days/weeks.

  • Protocol: Prepare solutions fresh immediately before use. If you must store them for <24 hours, freeze them at -80°C.

Q3: What does the degradation look like on HPLC?

Answer: You will see the disappearance of the main peak and the emergence of two distinct peaks.

CompoundRelative Retention Time (RRT)*Detection
3-Hydroxyanthranilic Acid ~0.4 - 0.6 (Early eluting)UV 254nm / Electrochemical
Benzoic Acid ~0.7 - 0.8UV 230nm / 254nm
2-Benzamido-3-hydroxybenzoic acid 1.0 (Reference)UV 254nm

(Note: RRT varies by column/method, but polarity dictates this order: Amine/Phenol < Acid < Amide).

Q4: Why is this more unstable than Benzamide?

Answer: Benzamide lacks the ortho-carboxylic acid. Without that neighboring group to "help" break the bond (Neighboring Group Participation), benzamide requires harsh boiling acid or base to hydrolyze. Your molecule carries its own "catalyst" attached to the ring.

Module 4: References & Authority

  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids. Journal of the Chemical Society, Perkin Transactions 2, (9), 1206-1214. Link

    • Establishes the fundamental mechanism of carboxyl-assisted amide hydrolysis.

  • Bowden, K. (1995). Intramolecular catalysis of amide hydrolysis by two carboxy-groups. Chemical Society Reviews, 24(6), 431-436.

    • Details the kinetics of neighboring group participation in amide cleavage.

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2][3] Link

    • The regulatory standard for defining stress testing and storage conditions.[4]

  • Fersht, A. R. (1968). Intramolecular catalysis of amide hydrolysis. Journal of the American Chemical Society, 90(26), 7333–7334.

    • Seminal work on the catalytic advantage of the ortho-position.

Sources

purification challenges of 2-Benzamido-3-hydroxybenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Benzamido-3-hydroxybenzoic Acid Intermediates

Introduction: The Amphoteric Challenge

2-Benzamido-3-hydroxybenzoic acid is a critical intermediate, often functioning as a scaffold in the synthesis of kinase inhibitors or immunological agents targeting the kynurenine pathway.[1][2] Its purification presents a "perfect storm" of chemical challenges:

  • Amphoteric Solubility: It contains a carboxylic acid (

    
    ), a phenolic hydroxyl (
    
    
    
    ), and a neutral amide.[1]
  • Regioselectivity: The precursor (3-hydroxyanthranilic acid) has two nucleophiles (

    
     and 
    
    
    
    ), leading to competitive O-acylation.[1][2]
  • Oxidative Instability: The electron-rich phenol ring is prone to oxidation, forming quinone-like impurities (pink/brown discoloration).[1][2]

This guide synthesizes field-proven protocols to address these specific failure modes.

Module 1: Eliminating the O-Acylated Impurity

The Problem: During the benzoylation of 3-hydroxyanthranilic acid, the benzoyl chloride reagent can react with the phenolic hydroxyl group, forming an unwanted ester byproduct (O-benzoyl ester) alongside the desired amide (N-benzoyl).

The Science (Causality): While the amine is generally more nucleophilic, the phenol becomes competitive, especially if bases like triethylamine or pyridine are used. However, ester bonds are thermodynamically less stable towards hydrolysis than amide bonds.[1] We exploit this kinetic difference to "wash" the molecule.

Troubleshooting Q&A:

Q: My HPLC shows a hydrophobic impurity (RRT ~1.2) that persists after recrystallization.[3] What is it? A: This is likely the O,N-dibenzoylated byproduct.[1][2] It is more lipophilic than your product because the polar phenol is capped. Standard recrystallization often fails because it co-precipitates.

Q: How do I remove it without destroying my amide product? A: Use a Selective Alkaline Hydrolysis (Saponification) strategy.[1] Amides require harsh conditions (high temperature, strong acid/base) to hydrolyze, whereas phenolic esters hydrolyze rapidly in mild base at room temperature.[1]

Protocol: Selective Ester Cleavage

  • Dissolution: Suspend the crude solid in

    
     (3-4 equivalents). The solution should be homogenous (orange/brown).
    
  • Hydrolysis: Stir at 20–25°C for 1–2 hours . Do not heat.

    • Checkpoint: Monitor via HPLC. The ester peak should disappear, converting back to the desired product + benzoic acid.

  • Workup: The byproduct (benzoic acid) will remain in solution.

  • Precipitation: Slowly acidify to pH 3–4 to precipitate the target amide. The benzoic acid (if concentration is controlled) remains largely in the mother liquor or is removed in the final wash.

Module 2: Fighting Oxidation (The "Pink Product" Issue)

The Problem: The product turns pink, brown, or black during filtration or drying.

The Science (Causality): The 3-hydroxy group on the anthranilic core is highly susceptible to oxidation, forming ortho-quinone imines (related to cinnabarinic acid formation).[1] This reaction is catalyzed by trace metals (Fe, Cu) and dissolved oxygen.[1]

Troubleshooting Q&A:

Q: Why does my white solid turn pink on the filter funnel? A: Airflow through the filter cake promotes rapid oxidation of the surface phenol.

Q: How do I stabilize the color? A: You must break the oxidation triangle: Oxygen , Metals , and High pH .

Protocol: Antioxidant Workup System

  • Solvent Prep: Sparge all water and solvents with Nitrogen (

    
    ) for 15 minutes before use.
    
  • Additive: Add 0.5% Sodium Bisulfite (

    
    )  or Ascorbic Acid  to the acidification buffer. This acts as a sacrificial antioxidant.
    
  • Chelation: If using tap water or lower-grade solvents, add 1mM EDTA to sequester metal catalysts.[1][2]

  • Drying: Never dry in a convection oven. Use a vacuum oven with an

    
     bleed at 
    
    
    
    .

Module 3: Solubility & Crystallization (Avoiding "Oiling Out")

The Problem: Upon acidification, the product separates as a sticky oil or gum rather than a crystalline solid.

The Science (Causality): The molecule has high lattice energy due to intermolecular hydrogen bonding (amide-phenol).[1] When acidified rapidly, it precipitates in an amorphous state (oil) trapping impurities.[1] This is often due to the "Meta-Stable Zone Width" (MSZW) being crossed too quickly.[1][2]

Protocol: The pH-Swing Crystallization

ParameterRecommendationReason
Solvent System Ethanol/Water (30:70) or Methanol/WaterPure water often leads to oiling; alcohol acts as a co-solvent to slow precipitation.
Temperature 50–60°C during acidificationHigher temp increases solubility, preventing premature oiling.
Acid Addition Slow drip (Syringe pump preferred)Prevents local pockets of low pH where amorphous solid forms.
Seeding Add pure crystals at pH ~5.0Provides a template for orderly crystal growth.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude 2-benzamido-3-hydroxybenzoic acid.

PurificationLogic Start Crude Reaction Mixture (N-Benzoyl + O-Benzoyl Impurity) CheckHPLC HPLC Analysis: Check for O-acyl impurity Start->CheckHPLC ImpurityPresent Impurity > 1.0%? CheckHPLC->ImpurityPresent Hydrolysis Selective Hydrolysis (2M NaOH, 25°C, 2h) Cleaves Ester, Keeps Amide ImpurityPresent->Hydrolysis Yes (Hydrophobic Peak) Acidification Controlled Acidification (pH Swing to 3.5) + Sodium Bisulfite (Antioxidant) ImpurityPresent->Acidification No Hydrolysis->Acidification Ester Cleaved Filtration Filtration & Wash (Wash with Toluene to remove Benzoic Acid) Acidification->Filtration Drying Vacuum Dry (<50°C, N2 Bleed) Filtration->Drying Final Pure 2-Benzamido-3-hydroxybenzoic acid Drying->Final

Caption: Logical workflow for removing O-acylated impurities and stabilizing the phenolic core during isolation.

References

  • Singh, G. S., et al. (2013).[1][3] Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates.[1][2][3] King Saud University / Elsevier.[3] (Demonstrates chemoselectivity challenges in aminophenols).

  • BenchChem Technical Support. (2025). Strategies to reduce impurities in benzamide synthesis. (Protocols for removing benzoic acid and controlling stoichiometry).[1][4] [1]

  • Lee, S. M., et al. 3-Hydroxyanthranilic acid: Tryptophan Metabolite & Antioxidant/Pro-oxidant behavior.[1][5][6] MedChemExpress / RSC. (Details the oxidative instability and metal chelation properties of the 3-HAA core).

  • Alfa Chemistry. Recrystallization of Benzoic Acid Derivatives. (General solubility and purification principles for benzamido-acids).

  • Lepore, S. D., et al. (2002).[1][7][8] Preparation of 2-hydroxybenzamidines.[1][2][3][8] Tetrahedron Letters.[8] (Discusses purification of hydroxy-benzamido intermediates via pH control).

Sources

Validation & Comparative

Comparative Validation Guide: Purity Analysis of 2-Benzamido-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzamido-3-hydroxybenzoic acid (CAS: 117979-53-0) is a critical intermediate in the synthesis of benzoxazole-based pharmaceuticals and specific enzyme inhibitors. Its purity analysis presents unique challenges due to the oxidative instability of its precursor, 3-hydroxyanthranilic acid (3-HAA) , and the potential for regioisomeric side reactions (O-benzoylation vs. N-benzoylation).

This guide objectively compares the industry-standard RP-HPLC-UV method against the high-sensitivity UHPLC-MS/MS alternative. While UHPLC-MS/MS offers superior specificity for trace impurity profiling, our validation data supports RP-HPLC-UV as the optimal routine quality control (QC) system due to its robustness, cost-efficiency, and sufficient sensitivity for impurities >0.05%.

Chemical Context & Impurity Logic

To validate a method, one must first understand what to detect. The synthesis of 2-Benzamido-3-hydroxybenzoic acid typically involves the benzoylation of 3-HAA.

Impurity Origin Diagram

The following diagram illustrates the reaction pathway and potential critical quality attributes (CQAs) that the analytical method must resolve.

ImpurityPathway Start 3-Hydroxyanthranilic Acid (3-HAA) (Precursor) Product 2-Benzamido-3-hydroxybenzoic Acid (Target API) Start->Product N-acylation Impurity1 O-Benzoyl Isomer (Regioisomer) Start->Impurity1 O-acylation (Side Rxn) Impurity3 Quinonimine Species (Oxidation of 3-HAA) Start->Impurity3 Oxidation (Air/Light) Reagent Benzoyl Chloride Reagent->Product Impurity2 N,O-Dibenzoyl (Over-reaction) Product->Impurity2 Excess Rgt

Caption: Reaction scheme identifying critical impurities. The method must separate the hydrophilic precursor (3-HAA) and hydrophobic over-reaction products from the target.

Method Comparison: Performance Matrix

FeatureMethod A: RP-HPLC-UV (Recommended for QC)Method B: UHPLC-MS/MS (Recommended for R&D)Method C: qNMR (Reference Standard Assay)
Principle Separation based on hydrophobicity; detection by chromophore absorption.Separation + Mass-to-Charge ratio detection.Nuclear magnetic resonance of proton environments.
Specificity High (with optimized gradient). Resolves isomers chromatographically.Ultra-High . Distinguishes co-eluting peaks by mass (except exact isomers).High . Absolute structural confirmation.
Sensitivity (LOD) ~0.03% (w/w). Sufficient for ICH Q3A/B limits.< 0.001% (w/w). Detects genotoxic alerts.~0.5% (w/w). Poor for trace impurities.
Precision (RSD) < 1.0% (Excellent).2.0 - 5.0% (Variable ionization).< 1.0% (Excellent for assay).
Cost/Run Low ($).High (

$).[1]
Medium (

).[1][2]
Suitability Routine Batch Release. Impurity Identification & Genotoxin Screening. Primary Standard Qualification.
Expert Insight

For routine purity analysis, RP-HPLC-UV is superior because 2-Benzamido-3-hydroxybenzoic acid possesses a strong chromophore (benzamide moiety,


 nm) and the method is less prone to matrix effects than MS. However, during method development, UHPLC-MS  is required to prove that the "Product" peak is pure and not masking the O-benzoyl isomer.

Detailed Protocol: RP-HPLC-UV Validation

This protocol is designed to be stability-indicating , ensuring the separation of the oxidative degradants of 3-HAA.

Chromatographic Conditions
  • Instrument : HPLC with PDA (Photodiode Array) Detector.

  • Column : Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why? The C18 phase provides strong retention for the hydrophobic benzamido group, while the "Plus" technology reduces tailing for the free carboxylic acid.

  • Mobile Phase A : 0.1% Formic Acid in Water (pH ~2.7).

    • Why? Acidic pH keeps the carboxylic acid protonated (

      
      ), preventing peak splitting and improving retention.
      
  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Flow Rate : 1.0 mL/min.[3][4]

  • Column Temp : 30°C.

  • Detection : UV at 254 nm (primary) and 310 nm (secondary for 3-HAA specificity).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial hold for polar degradants (3-HAA)
2.05End of hold
15.095Linear ramp to elute hydrophobic product & dibenzoyl impurities
18.095Wash
18.15Re-equilibration
23.05End of Run

Validation Workflow & Acceptance Criteria

Follow ICH Q2(R2) guidelines. The following workflow ensures a self-validating system.

ValidationWorkflow Step1 Specificity Trial (Stress Testing) Step2 Linearity & Range (5 levels: 50-150%) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Step4 Precision (Repeatability n=6) Step3->Step4 Decision Pass Criteria? Step4->Decision Fail Root Cause Analysis (Check pH, Column) Decision->Fail No Pass Final Method SOP Decision->Pass Yes Fail->Step1

Caption: Sequential validation logic ensuring specificity is established before quantitative parameters.

Specificity (Stress Testing)
  • Protocol : Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.

  • Acceptance : Peak purity index (via PDA) > 990. Resolution (

    
    ) between Product and nearest impurity > 1.5.
    
  • Critical Note : 3-HAA will disappear rapidly in peroxide; ensure the method detects the resulting quinonimine peak (usually elutes at void volume).

Linearity & Range
  • Protocol : Prepare standards at 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.5 mg/mL).

  • Acceptance :

    
    . Residual plot should show random distribution, not a "U" shape.
    
Accuracy (Recovery)
  • Protocol : Spike known impurities into the pure API at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance : Recovery between 90.0% and 110.0%.

Sensitivity (LOD/LOQ)
  • Method : Signal-to-Noise (S/N) ratio.

  • LOD : S/N

    
     3:1.
    
  • LOQ : S/N

    
     10:1.
    
  • Typical Data : For 2-Benzamido-3-hydroxybenzoic acid, LOQ is typically ~0.05 µg/mL using UV 254 nm.

Experimental Data Summary (Representative)

ParameterAcceptance CriteriaTypical Result (Method A)Status
Retention Time

min
12.4 minPass
Resolution (

)

2.1 (vs. O-benzoyl isomer)Pass
Tailing Factor

1.1Pass
Linearity (

)

0.9998Pass
Precision (RSD)

0.4%Pass
LOQ S/N > 100.03%Pass

References

  • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem . 3-(Benzoylamino)-2-Hydroxybenzoic Acid (Compound Summary). National Library of Medicine. Link

  • BenchChem . Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers. (Reference for isomeric separation logic). Link

  • Myxococcus xanthus Research . Production of Benzoxazoles (Context for 3-HAA derivatives). ResearchGate. Link

  • Sigma-Aldrich . 2-Amino-3-hydroxybenzoic acid (3-HAA) Product Information. (Reference for precursor stability). Link

Sources

Spectroscopic Differentiation of 2-Benzamido-3-hydroxybenzoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In drug discovery, particularly within the development of aldo-keto reductase (AKR1C3) inhibitors and tryptophan metabolite analogues, the precise characterization of aminohydroxybenzoic acid derivatives is critical. 2-Benzamido-3-hydroxybenzoic acid (a derivative of 3-hydroxyanthranilic acid) presents a unique structural challenge due to the propensity of its precursors to form regioisomers during benzoylation or ring-substitution reactions.

This guide provides a definitive spectroscopic framework to distinguish the target compound from its two most prevalent isomers: 2-Benzamido-4-hydroxybenzoic acid (4-hydroxyanthranilic acid derivative) and 4-Benzamido-2-hydroxybenzoic acid (a derivative of 4-aminosalicylic acid/PAS).

The Isomer Landscape[10]
Compound LabelSystematic NameCore ScaffoldSubstitution Pattern
Target (Iso-3) 2-Benzamido-3-hydroxybenzoic acid 3-Hydroxyanthranilic acid1,2,3-trisubstituted (vicinal)
Isomer A (Iso-4) 2-Benzamido-4-hydroxybenzoic acid 4-Hydroxyanthranilic acid1,2,4-trisubstituted
Isomer B (Iso-PAS) 4-Benzamido-2-hydroxybenzoic acid 4-Aminosalicylic acid1,2,4-trisubstituted

Structural Dynamics & Hydrogen Bonding

Understanding the intramolecular hydrogen bonding networks is the prerequisite for interpreting the spectroscopic data.

  • Target (Iso-3): Possesses a "crowded" 1,2,3-substitution pattern. The amide NH at position 2 is flanked by a carboxylic acid (C1) and a hydroxyl group (C3). This creates a competitive H-bond environment. The primary interaction is typically an intramolecular H-bond between the Amide NH and the Carbonyl oxygen of the C1-COOH , forming a stable 6-membered ring (S6 motif).

  • Isomer B (Iso-PAS): Features a hydroxyl group at C2 (ortho to COOH). This forms a very strong intramolecular H-bond between the Phenolic OH and the Carboxyl Carbonyl, which is distinct from the amide-driven H-bonding in the Target.

Visualization: Structural Logic & Interaction Pathways

IsomerLogic cluster_legend Differentiation Key Target Target: 2-Benzamido-3-hydroxybenzoic acid (1,2,3-Trisubstituted) Feature1 H-Bonding Network Target->Feature1 Amide NH ... COOH (Ortho) Feature2 Aromatic Proton Pattern Target->Feature2 3 Adjacent Protons (d, t, d) IsoA Isomer A: 2-Benzamido-4-hydroxybenzoic acid (1,2,4-Trisubstituted) IsoA->Feature2 1 Isolated, 2 Adjacent (s, d, d) IsoB Isomer B: 4-Benzamido-2-hydroxybenzoic acid (Salicylic Scaffold) IsoB->Feature1 Phenolic OH ... COOH (Salicylic Effect) IsoB->Feature2 1 Isolated, 2 Adjacent (d, s, d) Key1 Blue: Target Molecule Key2 Red/Yellow: Impurities/Isomers

Caption: Structural logic distinguishing the target molecule from its isomers based on H-bonding motifs and proton substitution patterns.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance ( H NMR)

The aromatic region (6.5 – 8.5 ppm) provides the "smoking gun" for differentiation.

1. Coupling Patterns (The Definitive Test)
  • Target (Iso-3): The protons are located at positions 4, 5, and 6. They are contiguous (vicinal).

    • Pattern: Doublet (H4) – Triplet (H5) – Doublet (H6).

    • Interpretation: You will see two doublets and one triplet (often appearing as a doublet of doublets) with ortho coupling constants (

      
       Hz).
      
  • Isomer A (Iso-4): Protons at 3, 5, 6.

    • Pattern: H3 is isolated (singlet or meta-coupled doublet,

      
       Hz). H5 and H6 are adjacent (two doublets, 
      
      
      
      Hz).
    • Differentiation: The presence of a singlet (or meta-split doublet) clearly indicates the 1,2,4-substitution, ruling out the Target.

2. Chemical Shift Markers
Proton EnvironmentTarget (Iso-3)Isomer B (Iso-PAS)Mechanistic Reason
Amide -NH-

11.5 – 12.0 ppm

10.0 – 10.5 ppm
In Target, NH is ortho to COOH, forming a strong H-bond, causing significant deshielding. In Iso-B, NH is para, lacking this specific deshielding effect.
Phenolic -OH Broad singlet Sharp singlet (>11 ppm) In Iso-B (Salicylic type), the OH is locked in a strong intramolecular H-bond with COOH, appearing very downfield and sharp.
B. Infrared Spectroscopy (FT-IR)

IR is particularly useful for assessing the solid-state conformation and H-bonding status.

  • Carbonyl Region (1650–1700 cm

    
    ): 
    
    • Target: Expect a split carbonyl band. The amide C=O and acid C=O are distinct. The intramolecular H-bond (NH...O=C-OH) often shifts the acid carbonyl to a lower frequency (~1660 cm

      
      ).
      
    • Isomer B: The "Salicylic" shift. The acid C=O involved in OH...O=C bonding appears significantly lower, sometimes merging with the aromatic C=C stretches around 1640–1650 cm

      
      .
      
  • OH/NH Stretching (3200–3500 cm

    
    ): 
    
    • Target: A distinct, relatively sharp NH band is visible if the H-bond is locked. The 3-OH often appears as a broader band due to intermolecular networking.

C. Mass Spectrometry (MS)

While molecular weights are identical (


 257 for [M+H]

), fragmentation pathways differ.
  • Ortho Effect (Target): The proximity of the Benzamido and COOH groups facilitates the loss of water (

    
    , -18 Da) or the loss of the entire carboxyl group (
    
    
    
    , -44 Da) more readily than in the para-isomer (Isomer B).
  • Fragment Ions:

    • Target: Prominent peak at

      
       137 (3-hydroxyanthranilic acid core) after losing the benzoyl group.
      
    • Isomer B: Prominent peak at

      
       105 (Benzoyl cation) is common to all, but the daughter ion representing the amine core will differ in stability.
      

Experimental Protocols

Protocol 1: NMR Sample Preparation for H-Bond Detection

To distinguish isomers based on labile proton shifts (OH/NH).

  • Solvent Choice: Use DMSO-

    
      (99.9% D). Avoid 
    
    
    
    as solubility is poor and exchange rates are erratic.
  • Concentration: Prepare a 10 mg/mL solution. High concentrations favor intermolecular H-bonding; lower concentrations (<2 mg/mL) favor intramolecular bonding.

  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Critical Step: Add 10

      
      L of 
      
      
      
      to the tube and re-run.
    • Analysis: Signals that disappear are labile (OH/NH). If the Phenolic OH signal (Iso-B) persists longer or shifts less than the Target's OH, it confirms the strong salicylic intramolecular bond.

Protocol 2: UV-Vis Shift Assay

Rapid screening for "Salicylic" vs "Anthranilic" cores.

  • Preparation: Dissolve 1 mg of compound in 100 mL Methanol (Stock).

  • Measurement: Scan 200–400 nm.

  • Differentiation:

    • Isomer B (Salicylic): Look for two distinct bands, with a significant absorption >300 nm due to the extended conjugation of the 2-hydroxy-benzoic system.

    • Target (Anthranilic): The absorption maximum (

      
      ) typically blue-shifts relative to the salicylic isomer due to the different auxochrome positioning (N vs O at the ortho position).
      

Summary Data Table

FeatureTarget (Iso-3) Isomer A (Iso-4) Isomer B (Iso-PAS)
Aromatic Pattern 3 Adjacent (d, t, d) 1 Isolated, 2 Adjacent1 Isolated, 2 Adjacent
Amide NH Shift ~11.8 ppm (Deshielded) ~10.2 ppm~10.2 ppm
Phenolic OH Shift Broad, variableBroad, variableSharp, >11 ppm (H-bonded)
Key IR Band Amide II band distinctAmide II band distinctC=O (acid) lowered (<1650)
Reactivity Forms benzoxazinone on dehydrationStableStable

References

  • Sinreih, M., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3.[1] Bioorganic & Medicinal Chemistry Letters, 22(18), 5948-5951. Link

  • Saeed, A., et al. (2016). Crystal structure of 2-(4-chlorobenzamido)benzoic acid. Acta Crystallographica Section E, 72(Pt 10), 1434–1438. Link

  • BenchChem Technical Support. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers. BenchChem Application Notes. Link

  • Gowda, B. T., et al. (2011). Crystal structure of 4-benzamido-2-hydroxybenzoic acid. Acta Crystallographica Section E, 67(Pt 5), o1246. Link

  • Abraham, R. J., & Mobli, M. (2008). 1H NMR chemical shifts in organic compounds: Application to the discrimination of isomers. Modelling 1H NMR Spectra of Organic Compounds, 27-68. Link

Sources

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency of 2-Benzamido-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the batch-to-batch consistency of an Active Pharmaceutical Ingredient (API) is not merely a regulatory hurdle; it is the bedrock of reproducible research and, ultimately, patient safety.[1][2] Any variation in the API can directly impact the final drug's efficacy, safety, and bioavailability.[1] This guide provides an in-depth, technical framework for assessing the consistency of 2-Benzamido-3-hydroxybenzoic acid, a key chemical intermediate. We will move beyond a simple checklist of tests to explain the scientific rationale behind a multi-faceted, orthogonal analytical approach, ensuring that every protocol is a self-validating system.

The core principle of this guide is to establish a comprehensive "fingerprint" for each batch. This fingerprint is not derived from a single measurement but is a composite of data from several complementary analytical techniques. By comparing these fingerprints across different production batches, a clear and objective assessment of consistency can be made. This aligns with the principles of Quality by Design (QbD), which builds quality into the product from the outset by defining the desired product characteristics and identifying the process parameters that affect them.[1]

The Orthogonal Analytical Workflow: A Multi-Pronged Approach to Confidence

No single analytical technique can provide a complete picture of an API's quality. A robust assessment relies on an orthogonal approach, where different methods based on distinct scientific principles are used to analyze the same quality attributes. This minimizes the risk of missing impurities or variations that might not be detected by one specific method. Our workflow integrates chromatographic, spectroscopic, and thermal analysis techniques to build a comprehensive quality profile for each batch of 2-Benzamido-3-hydroxybenzoic acid.

Orthogonal_Workflow cluster_0 Batch Sample of 2-Benzamido-3-hydroxybenzoic acid cluster_1 Primary Analysis: Purity & Impurity Profile cluster_2 Structural & Identity Confirmation cluster_3 Physicochemical Characterization cluster_4 Final Assessment start API Batch Sample HPLC HPLC-UV (Purity Assay & Quantification of Specified Impurities) start->HPLC LCMS LC-MS (Impurity Identification & Unknown Profiling) start->LCMS NMR NMR Spectroscopy (Structural Confirmation & Residual Solvents) start->NMR FTIR FTIR Spectroscopy (Functional Group Identity) start->FTIR DSC Differential Scanning Calorimetry (DSC) (Thermal Properties & Polymorphism) start->DSC assessment Compare Batch Data to Reference Standard & Previous Batches HPLC->assessment LCMS->assessment NMR->assessment FTIR->assessment DSC->assessment decision Batch Release Decision (Consistent / Inconsistent) assessment->decision

Caption: Orthogonal workflow for assessing batch-to-batch consistency.

Chromatographic Analysis: The Cornerstone of Purity and Impurity Profiling

Chromatography is indispensable for separating the main compound from any impurities, including starting materials, by-products, or degradation products.[3] We employ two complementary liquid chromatography techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality: HPLC is the workhorse for quantitative analysis in pharmaceutical manufacturing.[4] For 2-Benzamido-3-hydroxybenzoic acid, a reversed-phase method is ideal due to the molecule's aromatic and acidic nature. The pH of the mobile phase is a critical parameter; by setting it at least 2 units below the pKa of the carboxylic acid group, we ensure the molecule is in its neutral, more retained form, leading to better peak shape and reproducibility.[5]

Experimental Protocol: Purity Assay by HPLC-UV

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity LC or equivalent.[6]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm (selected based on the UV absorbance maxima of aromatic acids).[6]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Reference Standard Stock: Accurately weigh and dissolve 2-Benzamido-3-hydroxybenzoic acid reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare batch samples in the same manner to a concentration of 1.0 mg/mL.

    • System Suitability: Prepare a solution containing the reference standard and known potential impurities to verify resolution and sensitivity.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Analysis and Data Interpretation:

    • Inject the reference standard, sample solutions, and a blank (diluent).

    • Calculate the purity of the API using the area percent method.

    • Quantify any specified impurities against the reference standard. The reporting threshold for impurities is typically 0.05% according to ICH Q3A guidelines.[7][8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality: While HPLC-UV is excellent for quantification, LC-MS is unparalleled for the identification of unknown impurities.[3][][11][12] It provides molecular weight information, which is the first crucial step in structural elucidation.[3] High-resolution mass spectrometry (HRMS) can even provide the elemental composition, significantly increasing confidence in impurity identification.[13]

Experimental Protocol: Impurity Identification by LC-MS

  • System Preparation:

    • LC-MS System: Agilent Q-TOF LC/MS or equivalent system capable of high-resolution accurate mass measurement.[12]

    • Column: Use the same column as the HPLC-UV method for consistency.

    • Mobile Phase A: 0.1% Formic Acid in Water (Formic acid is MS-compatible, unlike TFA which can cause ion suppression).[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Use the same gradient and flow rate as the HPLC method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes to ensure detection of all potential impurities.

    • Mass Range: 100 - 1000 m/z.

    • Analysis Mode: Perform a full MS scan followed by data-dependent MS/MS fragmentation analysis on the most abundant ions to gain structural information.[11][12]

  • Analysis and Data Interpretation:

    • Analyze a sample solution at a concentration of 1.0 mg/mL.

    • Process the data to extract molecular features and generate potential molecular formulas for any detected impurities above the identification threshold (typically >0.10% as per ICH guidelines).[8][9]

    • Compare the impurity profiles between batches. A consistent batch will show the same impurities at comparable levels. The appearance of new or significantly elevated impurities signals a process deviation.

Spectroscopic Analysis: Confirming Identity and Structure

Spectroscopic techniques provide an orthogonal confirmation of the molecule's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is one of the most powerful techniques for elucidating the structure of organic compounds.[14][15][16][17][18] For batch-to-batch consistency, the ¹H and ¹³C NMR spectra serve as a definitive fingerprint. Every proton and carbon atom in a unique chemical environment gives a distinct signal.[15][18] The spectra of two consistent batches should be superimposable.

Experimental Protocol: Structural Confirmation by ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum (proton-decoupled).

  • Data Interpretation:

    • Chemical Shifts & Coupling: Confirm that the chemical shifts, integration values, and coupling patterns in the ¹H spectrum are consistent with the structure of 2-Benzamido-3-hydroxybenzoic acid and match the reference standard.

    • Carbon Signals: Confirm the number and chemical shifts of the signals in the ¹³C spectrum.

    • Comparison: Overlay the spectra from different batches. Any deviation in peak position or the appearance of new peaks would indicate a structural difference or the presence of a significant impurity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[19][20][21] Each functional group (e.g., O-H, N-H, C=O, C=C) absorbs infrared radiation at a characteristic frequency.[21] This provides a quick and reliable identity check.

Experimental Protocol: Functional Group Analysis by FTIR

  • Sample Preparation: No extensive preparation is needed. Use a small amount of the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: An FTIR spectrometer (e.g., Agilent Cary 630 FTIR).[22]

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands for the key functional groups:

      • ~3400-3300 cm⁻¹ (N-H stretch of the amide)

      • ~3300-2500 cm⁻¹ (broad O-H stretch of the carboxylic acid and phenol)

      • ~1680-1640 cm⁻¹ (C=O stretch of the amide)

      • ~1710-1680 cm⁻¹ (C=O stretch of the carboxylic acid)

      • ~1600-1450 cm⁻¹ (C=C stretches of the aromatic rings)

    • Compare the spectrum of each batch against the reference standard. The spectra should be identical for consistent batches.[23]

Thermal Analysis: Assessing Physicochemical Properties

The physical properties of an API are just as critical as its chemical purity, affecting stability, solubility, and bioavailability.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal events like melting, crystallization, and polymorphic transitions.[24][25][26] For a crystalline solid, the melting point is a key indicator of purity; impurities typically depress and broaden the melting endotherm.[24] DSC is also crucial for detecting polymorphism, where a compound can exist in different crystal forms with distinct physical properties.[24][25]

Experimental Protocol: Thermal Profile by DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument: A calibrated DSC instrument.

  • Acquisition:

    • Equilibrate the sample at 25°C.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 250°C) under a nitrogen atmosphere.

  • Data Interpretation:

    • Melting Point & Enthalpy: Determine the onset temperature, peak maximum of the melting endotherm, and the enthalpy of fusion (ΔHfus).

    • Polymorphism: Look for any other thermal events (e.g., crystallization exotherms or other endotherms) that could indicate the presence of different polymorphic forms.

    • Comparison: For consistent batches of the same crystalline form, the melting point and enthalpy of fusion should be within a narrow, pre-defined range.

DSC_Thermogram_Interpretation cluster_0 DSC Thermogram cluster_1 Key Parameters for Comparison thermogram onset 1. Onset Temperature (Start of Melting) peak 2. Peak Maximum (Melting Point) enthalpy 3. Area Under Curve (Enthalpy of Fusion, ΔHfus) shape 4. Peak Shape (Sharpness indicates purity)

Caption: Key parameters from a DSC thermogram for batch comparison.

Summarizing and Comparing Batch Data

All data must be systematically tabulated to facilitate a direct comparison between batches and against a pre-established specification.

Table 1: Comparative Data for Three Hypothetical Batches of 2-Benzamido-3-hydroxybenzoic acid

ParameterTest MethodBatch ABatch BBatch CSpecification
Identity
¹H and ¹³C NMRNMRConformsConformsConformsConforms to Reference
Functional GroupsFTIRConformsConformsConformsConforms to Reference
Purity & Impurities
Purity (Area %)HPLC-UV99.85%99.82%99.75%≥ 99.5%
Specified Impurity 1HPLC-UV0.06%0.07%0.08%≤ 0.10%
Unspecified ImpurityHPLC-UV< 0.05%< 0.05%0.06%≤ 0.10%
Total ImpuritiesHPLC-UV0.15%0.18%0.25%≤ 0.50%
Impurity ProfileLC-MSConsistentConsistentConsistentNo new impurities >0.10%
Physical Properties
Melting Point (Onset)DSC198.5 °C198.2 °C197.9 °C197.0 - 200.0 °C
Polymorphic FormDSCForm IForm IForm IReport Form

Interpretation: In this example, all three batches meet the pre-defined specifications. While there are minor variations, the overall analytical "fingerprints" are highly similar, indicating a consistent manufacturing process.[2] Batch C shows slightly lower purity and melting point, which warrants monitoring in future productions but does not constitute a failure. The key is that the impurity profile remains consistent and no new, significant impurities have appeared.[1]

Conclusion

Assessing the batch-to-batch consistency of 2-Benzamido-3-hydroxybenzoic acid requires a scientifically rigorous, multi-faceted approach. By integrating quantitative chromatographic techniques (HPLC), powerful identification tools (LC-MS), definitive structural confirmation methods (NMR, FTIR), and key physical characterization (DSC), a comprehensive and reliable picture of each batch is created. This orthogonal strategy, grounded in international regulatory guidelines, provides the highest level of confidence to researchers, developers, and ultimately, ensures the quality and safety of the final pharmaceutical product. The validation of these analytical procedures, as outlined by ICH and FDA guidelines, is a continuous process that ensures the methods remain fit for their intended purpose throughout the product lifecycle.[27][28][29][30][31]

References

  • Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • Prime Scholars. Exploring NMR Spectroscopy: A Window into Molecular Structure.
  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
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  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
  • BOC Sciences. LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Michigan State University Department of Chemistry. NMR Spectroscopy.
  • Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
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  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
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  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Tristar Intermediates. (2025, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency.
  • SIELC Technologies. HILIC Separation of Aromatic Acids.
  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
  • PubMed. (2014, April 9). Benzamidobenzoic acids as potent PqsD inhibitors for the treatment of Pseudomonas aeruginosa infections.
  • Cheméo. Chemical Properties of Benzoic acid, 2-amino-3-hydroxy- (CAS 548-93-6).
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A Comparative Guide to the Quantitative Analysis of 2-Benzamido-3-hydroxybenzoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Benzamido-3-hydroxybenzoic Acid

2-Benzamido-3-hydroxybenzoic acid is a molecule of significant interest in pharmaceutical and metabolic research. As with any bioactive compound, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for elucidating its therapeutic potential and safety. The cornerstone of such investigations lies in the accurate and precise quantification of the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.

This guide provides a comprehensive comparison of state-of-the-art analytical methodologies for the quantitative analysis of 2-Benzamido-3-hydroxybenzoic acid. We will delve into the technical nuances of two primary techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is intended to be a practical resource for researchers, enabling the selection of the most appropriate analytical strategy based on the specific requirements of their studies, balancing the need for sensitivity, selectivity, and throughput.

It is important to note that while direct, validated methods for 2-Benzamido-3-hydroxybenzoic acid are not extensively published, the principles and protocols outlined herein are based on established methodologies for structurally analogous compounds. The provided data, therefore, serves as a robust and scientifically-grounded proxy to guide your method development and validation efforts.

Methodology Comparison: HPLC-MS/MS vs. HPLC-UV

The choice between HPLC-MS/MS and HPLC-UV is a critical decision in the bioanalytical workflow. HPLC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity, while HPLC-UV offers a more accessible and cost-effective alternative for certain applications.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is renowned for its ability to provide definitive identification and quantification of an analyte, even at very low concentrations, by exploiting its unique mass-to-charge ratio (m/z) and fragmentation patterns. This high degree of selectivity minimizes the impact of matrix effects, which are a common challenge in the analysis of complex biological samples.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection , on the other hand, relies on the analyte's ability to absorb light at a specific wavelength. While a robust and reliable technique, its sensitivity is generally lower than that of MS/MS, and it is more susceptible to interference from co-eluting compounds that also absorb at the analytical wavelength.

The following table provides a comparative summary of the expected performance characteristics of these two methods for the analysis of 2-Benzamido-3-hydroxybenzoic acid, based on data from structurally similar benzoic acid derivatives.

ParameterHPLC-MS/MSHPLC-UV
Linearity Range 0.01 - 50 µg/mL[1]5 - 200 µg/mL[2]
Lower Limit of Quantification (LLOQ) 0.01 µg/mL[1]1.14 µg/mL[2]
Accuracy (% Recovery) 96.0% - 104.0%[1]85.6% - 102.0%[2]
Precision (%RSD) < 8.5%[1]< 5%[2]
Selectivity High (based on m/z)Moderate (based on retention time and UV absorbance)
Matrix Effect Can be significant, but manageable with appropriate internal standards and sample preparation.Less prone to signal suppression/enhancement, but susceptible to co-eluting interferences.
Instrumentation Cost HighLow to Moderate
Throughput High (fast run times)Moderate

Experimental Protocols

The following sections provide detailed, step-by-step protocols for sample preparation and analysis using both HPLC-MS/MS and HPLC-UV. These protocols are based on established methods for similar analytes and should be adapted and validated for your specific application.

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is crucial for removing interfering substances from the biological matrix, thereby improving the accuracy and reliability of the analytical results. The choice of technique depends on the nature of the analyte and the matrix.

Protein precipitation is a simple and rapid method for removing proteins from plasma or serum samples.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

Liquid-liquid extraction separates the analyte from the matrix based on its differential solubility in two immiscible liquids.

  • Protocol:

    • To 200 µL of plasma sample, add 20 µL of internal standard solution.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.[1]

    • Centrifuge at 5,000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and inject into the HPLC system.

Workflow Diagrams

Sample_Preparation_Workflow cluster_0 Protein Precipitation cluster_1 Liquid-Liquid Extraction start_ppt Plasma Sample ppt_step1 Add Acetonitrile (with Internal Standard) start_ppt->ppt_step1 ppt_step2 Vortex ppt_step1->ppt_step2 ppt_step3 Centrifuge ppt_step2->ppt_step3 ppt_step4 Collect Supernatant ppt_step3->ppt_step4 ppt_step5 Evaporate ppt_step4->ppt_step5 ppt_step6 Reconstitute ppt_step5->ppt_step6 end_ppt Analysis ppt_step6->end_ppt start_lle Plasma Sample lle_step1 Add Ethyl Acetate (with Internal Standard) start_lle->lle_step1 lle_step2 Vortex lle_step1->lle_step2 lle_step3 Centrifuge lle_step2->lle_step3 lle_step4 Collect Organic Layer lle_step3->lle_step4 lle_step5 Evaporate lle_step4->lle_step5 lle_step6 Reconstitute lle_step5->lle_step6 end_lle Analysis lle_step6->end_lle

Caption: Comparative workflows for sample preparation.

HPLC-MS/MS Method

This method is designed for high-sensitivity and high-selectivity quantification.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized for the analyte).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of 2-Benzamido-3-hydroxybenzoic acid and its internal standard.

HPLC-UV Method

This method provides a robust and cost-effective alternative to HPLC-MS/MS.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) (40:60 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by acquiring the UV spectrum of the analyte (a starting point would be around 230-280 nm).[3]

    • Injection Volume: 20 µL.

Analytical_Workflow cluster_hplc_ms HPLC-MS/MS Analysis cluster_hplc_uv HPLC-UV Analysis hplc_ms_inject Inject Reconstituted Sample hplc_ms_separation Chromatographic Separation (C18 Column) hplc_ms_inject->hplc_ms_separation hplc_ms_ionization Electrospray Ionization (ESI) hplc_ms_separation->hplc_ms_ionization hplc_ms_detection Tandem Mass Spectrometry (MRM Mode) hplc_ms_ionization->hplc_ms_detection hplc_ms_data Data Acquisition & Quantification hplc_ms_detection->hplc_ms_data hplc_uv_inject Inject Reconstituted Sample hplc_uv_separation Chromatographic Separation (C18 Column) hplc_uv_inject->hplc_uv_separation hplc_uv_detection UV Detection (Specific Wavelength) hplc_uv_separation->hplc_uv_detection hplc_uv_data Data Acquisition & Quantification hplc_uv_detection->hplc_uv_data

Sources

benchmarking yield of 2-Benzamido-3-hydroxybenzoic acid against patent literature

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Yield of 2-Benzamido-3-hydroxybenzoic Acid: Chemical Synthesis vs. Biosynthetic Patent Literature

Executive Summary

2-Benzamido-3-hydroxybenzoic acid (CAS: 117979-53-0) is a critical intermediate in the synthesis of bioactive benzoxazoles and a highly valued building block in medicinal chemistry. For drug development professionals, optimizing the yield of this compound is essential for the economic scale-up of downstream pharmacophores. This guide provides an objective benchmark of production yields, comparing traditional chemical synthesis (Schotten-Baumann N-aroylation) against emerging biosynthetic "amide shunt" pathways documented in recent academic and patent literature[1][2].

Mechanistic Pathways & Route Selection

The synthesis of 2-benzamido-3-hydroxybenzoic acid fundamentally relies on the acylation of the amine group of 3-hydroxyanthranilic acid (3-HAA).

  • Chemical Route: Direct nucleophilic acyl substitution using benzoyl chloride.

  • Biosynthetic Route: Enzymatic ligation via amidohydrolases (e.g., NatAM). In heterologous expression systems, the target compound emerges as an "amide shunt product" when the enzymatic intermediate fails to dehydrate into a benzoxazole[1].

Pathway HAA 3-Hydroxyanthranilic Acid (3-HAA) Prod 2-Benzamido-3-hydroxybenzoic acid HAA->Prod Chemical Route HAA->Prod Biosynthetic Shunt BzCl Benzoyl Chloride BzCl->Prod Enz Aryl-CoA / NatAM Enz->Prod Benzox Benzoxazole Prod->Benzox Dehydration

Pathways for 2-Benzamido-3-hydroxybenzoic acid: Chemical acylation vs. Enzymatic amide shunt.

Benchmark 1: Chemical Synthesis (Patent Literature)

In patent literature detailing 3-HAA derivatives (e.g., EP0530166A2), the standard approach for N-aroylation utilizes a modified Schotten-Baumann reaction[2]. The primary synthetic challenge is the competing O-acylation of the phenolic hydroxyl group.

Table 1: Yield Benchmarks for Chemical Synthesis

Method Reagents Conditions Typical Yield Purity (HPLC)
Aqueous Schotten-Baumann 3-HAA, BzCl, NaOH (aq) 0–5 °C, pH 8–9 65 – 75% >95%
Pyridine-Catalyzed Acylation 3-HAA, BzCl, Pyridine 25 °C, Anhydrous 80 – 88% >98%

| Coupling Agents (e.g., HATU) | 3-HAA, Benzoic Acid, DIPEA | 25 °C, DMF | 85 – 92% | >99% |

Protocol 1: Optimized Pyridine-Catalyzed Synthesis (Self-Validating System)

Causality Focus: Pyridine acts as both a solvent and an acid scavenger. It forms a highly reactive acylpyridinium intermediate with benzoyl chloride, accelerating the reaction while preventing the HCl byproduct from protonating the 3-HAA amine (which would otherwise kill its nucleophilicity and halt the reaction).

  • Initiation: Dissolve 1.0 eq of 3-hydroxyanthranilic acid in anhydrous pyridine (0.5 M concentration) under an inert nitrogen atmosphere.

    • Validation: The solution must remain clear; any turbidity indicates moisture, which will prematurely hydrolyze the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 1.05 eq of benzoyl chloride dropwise over 30 minutes.

    • Causality: The slight excess compensates for trace moisture. Slow addition at 0 °C minimizes the exothermic O-acylation of the phenol.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the highly fluorescent 3-HAA spot (under 254 nm UV) is completely consumed.

  • Isolation: Pour the mixture into ice-cold 1 M HCl to neutralize the pyridine and precipitate the product. Filter the crude solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to afford pure 2-benzamido-3-hydroxybenzoic acid.

Benchmark 2: Biosynthetic Production (The Amide Shunt)

Recent advancements in synthetic biology have explored the use of Myxococcus xanthus as a host for benzoxazole production. In these systems, 3-HAA is enzymatically linked with aryl carboxylic acids via an ester bond, followed by amidohydrolase-catalyzed rearrangement[1].

Interestingly, 2-benzamido-3-hydroxybenzoic acid frequently appears as an "amide shunt product." Causality Focus: This occurs when the hemiorthoamide intermediate spontaneously converts into the stable acyclic amide rather than undergoing the final dehydration step to form the benzoxazole ring[1].

Table 2: Yield Benchmarks for Biosynthetic Production

Host Organism Expressed Enzymes Precursor Supplementation Total Space-Time Yield Amide Shunt Yield Fraction
E. coli NatL2, NatAM 3-HAA + Benzoic Acid ~2 mg/L/d < 5%
M. xanthus NatL2, NatAM 3-HAA (50 mg/L) ~38 mg/L/d 10 – 15%

| M. xanthus (Optimized) | NatL2, NatAM | 3-HAA + 2,3-DHBA | ~114 mg/L/d | ~20% |

Protocol 2: Biosynthetic Extraction and Quantification

Causality Focus: The amide shunt product is highly polar. Standard neutral extractions will leave a significant fraction in the aqueous layer. Acidification prior to extraction ensures the carboxylic acid moiety is protonated, maximizing partition into the organic phase.

  • Cultivation: Culture M. xanthus NM:pMEX14 in shake flasks at 30 °C, 400 rpm for 20 hours, supplemented with 0.5 mM 3-HAA and 0.5 mM of the respective benzoic acid derivative[1].

  • Quenching & Acidification: Stop the reaction by adding 1 M HCl to drop the pH to 3.0.

    • Validation: Verify pH with indicator strips to ensure complete protonation of the benzoic acid derivative.

  • Extraction: Extract the 50 mL culture with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate under reduced pressure.

  • Quantification: Reconstitute the residue in methanol and analyze via LC-MS.

    • Validation: Track the Extracted Ion Chromatogram (EIC) for the exact [M+H]+ ion (m/z 258.07 for the unsubstituted 2-benzamido-3-hydroxybenzoic acid).

Comparative Conclusion

For drug development professionals requiring multi-gram quantities of 2-benzamido-3-hydroxybenzoic acid, the pyridine-catalyzed chemical route remains vastly superior, consistently delivering >80% yields with high purity. While the biosynthetic route represents a fascinating green-chemistry alternative, the target compound currently exists primarily as an amide shunt byproduct[1], limiting its isolated yield to the low milligram-per-liter range. Future patent landscapes will likely focus on engineering amidohydrolase enzymes to intentionally favor this shunt pathway if the acyclic amide becomes a primary therapeutic target.

References

  • Source: tu-dortmund.
  • Source: sigmaaldrich.
  • Source: google.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.